Inosine-5'-diphosphate trisodium salt
Description
BenchChem offers high-quality Inosine-5'-diphosphate trisodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Inosine-5'-diphosphate trisodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O11P2.3Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIQGMJSIPVOOS-MSQVLRTGSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4Na3O11P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301035930 | |
| Record name | Inosine 5'-diphosphate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301035930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71672-86-1, 81012-88-6 | |
| Record name | Inosine 5'-(trihydrogen diphosphate), trisodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071672861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inosine 5'-diphosphate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301035930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inosine 5'-(trihydrogen diphosphate), trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Master File: Inosine-5'-diphosphate Trisodium Salt (IDP-Na3)
[5]
Executive Summary
Inosine-5'-diphosphate trisodium salt (IDP-Na3) is a specialized purine nucleotide derivative critical to the study of non-canonical nucleotide metabolism and cancer metastasis signaling.[5] Unlike the canonical nucleotides (ADP, GDP) which drive primary cellular energetics, IDP functions primarily within "housekeeping" salvage pathways and as a structural decoy in specific signaling events.[5]
For the drug development professional, IDP-Na3 is not merely a metabolic intermediate; it is a high-affinity ligand used to probe the NM23-H2 metastasis suppressor pathway and a substrate for validating ITPase (Inosine Triphosphatase) activity—a critical enzyme for maintaining genomic integrity.[5] This guide synthesizes the physicochemical properties of CAS 81012-88-6 with advanced experimental protocols for its detection and utilization in bioassays.[5]
Chemical & Physical Characterization
The trisodium salt form is selected for research applications due to its superior solubility and stability in aqueous buffers compared to the free acid, which is prone to rapid hydrolysis at acidic pH.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | Inosine-5'-diphosphate trisodium salt |
| CAS Number | 81012-88-6 |
| Molecular Formula | C₁₀H₁₁N₄Na₃O₁₁P₂ (Anhydrous basis) |
| Molecular Weight | ~494.1 g/mol |
| Solubility | Water: ≥ 50 mg/mL (Clear, colorless solution) |
| pH (5% Solution) | 7.0 – 8.5 (Optimized for physiological buffering) |
| UV Absorption | |
| Storage | -20°C, desiccated. Stable for >2 years if protected from moisture. |
| Key Impurities | IMP (Hydrolysis product), ITP (Disproportionation product) |
Biochemical Mechanism & Signaling
The "Sanitization" Pathway (ITPase Activity)
In biological systems, IDP exists primarily as a transient intermediate.[5] The cellular machinery actively suppresses inosine nucleotide pools to prevent the accidental incorporation of Inosine into RNA/DNA, which would lead to mutagenesis.
-
Mechanism: Promiscuous kinases may phosphorylate IMP to IDP and subsequently ITP.[5]
-
Correction: The enzyme ITPA (Inosine Triphosphatase) hydrolyzes ITP back to IDP and pyrophosphate.[5] IDP is then rapidly dephosphorylated to IMP.[5]
-
Research Relevance: IDP-Na3 is used as a reference standard to quantify the efficiency of this "sanitization" cycle in ITPA-deficient cell lines, which are relevant in pharmacogenomic studies of thiopurine drugs.
The NM23-H2 Decoy Hypothesis
IDP acts as a structural mimic of GDP.[5] Research indicates that IDP binds to the GDP-binding pocket of NM23-H2 (a nucleoside diphosphate kinase and metastasis suppressor).[5][8]
-
Action: By occupying this pocket, IDP can modulate the enzyme's interaction with the c-MYC promoter G-quadruplex, potentially inhibiting metastasis-related transcription.
Diagram 1: The Inosine Nucleotide Salvage & Sanitization Loop
This diagram illustrates the transient nature of IDP and its regulation by ITPA to prevent genomic instability.
Figure 1: The "Futile Cycle" of Inosine Nucleotides. IDP is central to the ITPA-mediated sanitization pathway, preventing ITP accumulation.
Analytical Methodologies
Accurate quantification of IDP is challenging due to its structural similarity to IMP and ADP.[5] Standard C18 HPLC often fails to retain these polar analytes.[5] The following protocol utilizes Ion-Pairing HPLC , the gold standard for nucleotide separation.
Protocol 1: Ion-Pairing HPLC Quantification
Objective: Separate IDP from IMP, ITP, and ADP impurities.[5]
Reagents:
-
Buffer A: 10 mM Tetrabutylammonium bisulfate (TBAS) + 100 mM
, pH 6.0.[5] -
Buffer B: Acetonitrile (ACN).[5]
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm), end-capped.
Workflow:
-
Equilibration: Flush column with 95% Buffer A / 5% Buffer B for 30 mins.
-
Sample Prep: Dissolve IDP-Na3 to 1 mM in Buffer A. Filter through 0.22 µm PVDF membrane. Do not use nylon filters as they may bind nucleotides.[5]
-
Gradient Profile:
-
0–5 min: Isocratic 5% B.[5]
-
5–20 min: Linear gradient to 30% B.
-
20–25 min: Hold 30% B.
-
-
Detection: UV at 248 nm (Max absorption for Hypoxanthine base).[5][9]
Data Interpretation:
-
Elution Order: IMP (
~8 min) IDP ( ~14 min) ITP ( ~19 min). -
Note: The TBAS acts as a bridge, allowing the negatively charged phosphates to interact with the hydrophobic C18 stationary phase.
Experimental Protocols: Enzyme Kinetics
Protocol 2: NM23-H2 Binding/Inhibition Assay
This assay measures the ability of IDP to compete with GDP for the NM23-H2 active site.[5]
Rationale: NM23-H2 transfers a phosphate from ATP to a Nucleoside Diphosphate (NDP).[5] By using IDP as a "decoy" or slow substrate, you can measure competitive inhibition against the canonical substrate (TDP or GDP).[5]
Step-by-Step Methodology:
-
Reaction Mix: Prepare 50 mM Tris-HCl (pH 7.4), 5 mM
, 1 mM DTT. -
Substrate Setup:
-
Control: 100 µM ATP + 100 µM TDP (Thymidine Diphosphate).[5]
-
Experimental: Add IDP-Na3 at varying concentrations (0.5 – 50 µM).
-
-
Initiation: Add 10 nM recombinant NM23-H2 enzyme.
-
Incubation: 25°C for 5 minutes.
-
Termination: Add equal volume of Kinase-Glo® reagent (or quench with EDTA for HPLC analysis).
-
Readout: Measure ATP depletion (Luminescence) or TTP formation (HPLC).
-
Insight: IDP binds the catalytic pocket (
~5 µM) but is a poor phosphate acceptor compared to TDP.[5] A decrease in TTP formation indicates successful competition.
-
Diagram 2: Experimental Workflow for Binding Assay
Visualizing the logical flow of the competitive binding experiment.
Figure 2: Step-by-step workflow for validating IDP-Na3 as a competitive inhibitor in NM23-H2 kinase assays.
Stability & Handling (Field-Proven Insights)
As a Senior Application Scientist, I strongly advise adhering to the following handling rules to maintain the integrity of IDP-Na3. The phosphoanhydride bond in IDP is susceptible to hydrolysis, reverting the molecule to IMP.
-
The "Thaw Rule": Never re-freeze an aliquot more than once. Upon receipt, dissolve the powder to a high concentration stock (e.g., 50 mM), aliquot into single-use volumes (e.g., 50 µL), and freeze at -80°C.
-
Buffer Choice: Avoid phosphate buffers for long-term storage of the solution, as they can mask inorganic phosphate contamination during degradation analysis.[5] Use HEPES or Tris (pH 7.5) for stock solutions.[5]
-
Magnesium Exclusion: Do not add
to the stock solution.[5] Magnesium catalyzes spontaneous hydrolysis of the diphosphate group over time. Add only to the final reaction mixture immediately before use.[5]
References
-
Sigma-Aldrich. Inosine 5′-diphosphate sodium salt Product Specification.[5]Link[5]
-
BenchChem. The Biochemical Role of Disodium Inosinate in Purine Metabolism.Link[5]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135398651: Inosine Diphosphate.Link[5]
-
Srinivasan, S., et al. (2021).[7][9][10] "Inosine in Biology and Disease." Genes, 12(4), 600.[9][10] Link
-
Kaetzel, D. M., et al. (2006). "The nm23-H2/NDP kinase B gene encodes a second component of the c-myc transcription factor."[5] Journal of the National Cancer Institute. (Contextual citation for NM23-H2 mechanism).
Sources
- 1. 35908-31-7|Inosine-5'-triphosphate trisodium salt|BLD Pharm [bldpharm.com]
- 2. a2bchem.com [a2bchem.com]
- 3. 81012-88-6 CAS MSDS (IDP) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Inosine 5′-diphosphate =96 81012-88-6 [sigmaaldrich.com]
- 6. Inosine-5'-triphosphate trisodium salt | 35908-31-7 [sigmaaldrich.com]
- 7. is.muni.cz [is.muni.cz]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Inosine in Biology and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nucleotide Decoy: A Technical Analysis of Inosine-5'-Diphosphate (IDP) vs. Inosine-5'-Triphosphate (ITP)
Executive Summary: The Rogue and the Intermediate
In the landscape of purine nucleotide metabolism, Inosine-5'-diphosphate (IDP) and Inosine-5'-triphosphate (ITP) occupy distinct biological niches. While structurally similar—differing only by a single phosphoanhydride bond—their functional fates are diametrically opposed.
IDP functions primarily as a transient metabolic intermediate in the salvage pathways, recently identified as a potential "molecular decoy" that modulates specific kinase activities (e.g., NM23-H2).
ITP , conversely, is viewed by the cell as a "rogue" non-canonical nucleotide. It mimics Guanosine-5'-triphosphate (GTP) and Adenosine-5'-triphosphate (ATP) with sufficient fidelity to enter enzymatic pockets but lacks the specific chemical moieties (specifically the N-2 amino group of guanine or the N-6 amino group of adenine) required for correct catalytic turnover or fidelity. Consequently, eukaryotic cells have evolved a dedicated "sanitization" enzyme, Inosine Triphosphate Pyrophosphatase (ITPA) , to rapidly hydrolyze ITP back to IMP, preventing its accumulation and incorporation into RNA/DNA.
This guide dissects the physicochemical, enzymatic, and clinical divergences between these two nucleotides.
Molecular Architecture & Physicochemical Properties[1][2]
The fundamental difference lies in the phosphate tail and the resulting charge density/metal coordination chemistry.
Table 1: Comparative Physicochemical Profile
| Feature | Inosine-5'-Diphosphate (IDP) | Inosine-5'-Triphosphate (ITP) |
| Formula | C₁₀H₁₄N₄O₁₁P₂ | C₁₀H₁₅N₄O₁₄P₃ |
| MW (Free Acid) | ~428.18 Da | ~508.16 Da |
| Phosphate Tail | ||
| High-Energy Bonds | 1 Phosphoanhydride | 2 Phosphoanhydride |
| pKa (Terminal P) | ~6.7 (Secondary ionization) | ~7.1 (Secondary ionization of |
| Mg²⁺ Affinity | Moderate ( | High ( |
| Base Moiety | Hypoxanthine (6-oxo purine) | Hypoxanthine (6-oxo purine) |
| H-Bond Donors | N1-H | N1-H |
| H-Bond Acceptors | O6, N7 | O6, N7 |
| Key Enzyme Interaction | Substrate for NDP Kinase; Inhibitor of NM23-H2 | Substrate for ITPA; Substrate for RNA Polymerase (erroneous) |
Biosynthesis & Metabolic Flux: The "Sanitization" Cycle
The cellular levels of ITP are kept artificially low compared to IDP. This is not due to a lack of synthesis, but rather active degradation.
The Origins
-
Deamination: Oxidative deamination of ATP or GTP (via reactive nitrogen species) yields ITP directly.
-
Phosphorylation: IDP is phosphorylated to ITP by nucleoside diphosphate kinases (NDPKs), which are notoriously promiscuous.
The ITPA "Housekeeper" Mechanism
The enzyme ITPA (Inosine Triphosphate Pyrophosphatase) is the gatekeeper.[1][2] It exhibits high specificity for ITP and dITP, hydrolyzing them to IMP and Pyrophosphate (PPi). Crucially, ITPA does not hydrolyze IDP . This selectivity ensures that the metabolic precursor (IDP) is preserved for salvage pathways, while the potentially mutagenic triphosphate (ITP) is destroyed.
Diagram 1: The ITPA Sanitization Cycle
Figure 1: The Metabolic Sanitization Cycle.[3] ITPA acts as a futile cycle enforcer, converting ITP back to IMP to prevent its misincorporation into nucleic acids, while IDP remains available for metabolic salvage.
Functional Divergence: Imposter vs. Modulator
ITP: The "Imposter" Substrate
ITP acts as a structural mimic of GTP.
-
Enzymatic Promiscuity: Many GTPases (e.g., Rho, Ras) and ATPases (e.g., F1-ATPase) can bind ITP. However, the hydrolysis rate (
) is often significantly lower or uncoupled from the mechanical work of the protein. -
Consequence: Accumulation of ITP leads to "jamming" of these molecular switches.
-
Genotoxicity: If incorporated into mRNA, Inosine pairs with Cytosine (mimicking Guanosine). This leads to translational errors (decoding I as G).
IDP: The "Modulator" (The NM23-H2 Rescue)
Recent biophysical studies have elucidated a specific non-canonical role for IDP.
-
Mechanism: IDP binds to the Nucleoside Diphosphate Kinase (NM23-H2/NME2).
-
Effect: Unlike GDP, which promotes the kinase's function, IDP binding induces a conformational shift that prevents NM23-H2 from unfolding the c-MYC G-quadruplex .
-
Outcome: This stabilizes the G-quadruplex structure, effectively silencing c-MYC transcription.[4] This suggests IDP has potential as an endogenous tumor suppressor metabolite.
Therapeutic & Clinical Implications
ITPA Pharmacogenomics (Thiopurine Toxicity)
The clinical relevance of ITP/IDP balance is most acute in patients treated with thiopurines (Azathioprine, 6-Mercaptopurine) for leukemia or autoimmune diseases.
-
Metabolism: These drugs are metabolized to 6-Thio-ITP (6-TITP).
-
The ITPA Role: Functional ITPA hydrolyzes toxic 6-TITP to 6-Thio-IMP.[5]
-
Deficiency: Patients with ITPA polymorphisms (e.g., 94C>A, resulting in <5% activity) accumulate 6-TITP.
-
Toxicity: Accumulated 6-TITP is incorporated into DNA/RNA, causing strand breaks, apoptosis, and severe myelosuppression.
Drug Development Opportunity
Targeting the IDP-NM23-H2 axis offers a novel therapeutic strategy. Small molecules that mimic the IDP pharmacophore could stabilize c-MYC G-quadruplexes, downregulating the oncogene in cancers driven by c-MYC overexpression.
Analytical Protocol: Separation of IDP and ITP
Separating IDP from ITP requires resolving the charge difference of a single phosphate group. Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is the gold standard for this, offering superior resolution over anion exchange.
Diagram 2: Analytical Workflow
Figure 2: Workflow for the extraction and separation of inosine nucleotides.
Detailed Protocol: IP-RP-HPLC
Objective: Quantify IDP and ITP ratios in biological extracts.
-
Mobile Phase Preparation:
-
Buffer A: 10 mM Tetrabutylammonium bisulfate (TBAS) + 100 mM
in HPLC-grade water, pH adjusted to 6.0. -
Buffer B: Acetonitrile (ACN) containing 10 mM TBAS.
-
Note: The ion-pairing agent (TBAS) increases the retention of anionic nucleotides on the hydrophobic C18 column.
-
-
Column Selection:
-
C18 Analytical Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Temperature: 25°C.
-
-
Gradient Profile:
-
0 min: 0% B (Equilibration)
-
15 min: 0% → 30% B (Linear Gradient)
-
20 min: 30% → 50% B (Wash)
-
Flow rate: 1.0 mL/min.
-
-
Detection:
-
UV Absorbance at 249-254 nm (Hypoxanthine max).
-
-
Expected Retention:
-
Elution order follows increasing negative charge: IMP (
min) → IDP ( min) → ITP ( min) .
-
References
-
Galperin, M. Y., et al. (2006).[6] "House cleaning, a part of good housekeeping: the role of pyrophosphatases in cellular metabolism." Journal of Bacteriology.
-
Chakraborty, S., et al. (2020). "Inosine 5'-diphosphate, a Molecular Decoy Rescues Nucleoside Diphosphate Kinase From c-MYC G-Quadruplex Unfolding."[4] Biochimica et Biophysica Acta (BBA) - General Subjects.[4]
-
Simone, M. D., et al. (2013). "ITPA deficiency in human disease and drug metabolism."[7] Enzyme Research.
-
Stocco, G., et al. (2009).[8] "Genetic polymorphism of inosine triphosphate pyrophosphatase (ITPA) and adverse reactions to azathioprine." Pharmacogenomics.
-
Burgis, N. E. (2016).[6] "Intracellular nucleotide pool sanitation by the ITPase protein." DNA Repair.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inosine Triphosphate Pyrophosphatase (ITPase): Functions, Mutations, Polymorphisms and Its Impact on Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inosine 5'-diphosphate, a molecular decoy rescues Nucleoside diphosphate kinase from c-MYC G-Quadruplex unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gbcbiotech.com [gbcbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. ITPA (inosine triphosphate pyrophosphatase): from surveillance of nucleotide pools to human disease and pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ITPA, TPMT, and NUDT15 Genetic Polymorphisms Predict 6-Mercaptopurine Toxicity in Middle Eastern Children With Acute Lymphoblastic Leukemia [frontiersin.org]
Technical Deep Dive: Inosine-5'-diphosphate (IDP) as a Substrate for Nucleoside Diphosphate Kinase (NDPK)
Topic: Inosine-5'-diphosphate as a substrate for nucleoside diphosphate kinase Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
Nucleoside Diphosphate Kinase (NDPK, EC 2.7.4.[1]6) is a ubiquitous housekeeping enzyme traditionally characterized by its broad specificity for purine and pyrimidine nucleotides. While adenosine and guanosine nucleotides are its canonical substrates, Inosine-5'-diphosphate (IDP) represents a critical, non-canonical substrate with significant implications in purine salvage pathways, "rogue" nucleotide metabolism, and emerging therapeutic strategies.
This guide provides a rigorous analysis of IDP’s interaction with the NDPK active site, defining the structural determinants of its high-affinity binding (
Mechanistic Foundations: The IDP-NDPK Interaction
The Ping-Pong Bi-Bi Mechanism
NDPK operates via a classical Ping-Pong Bi-Bi mechanism involving a high-energy phosphohistidine intermediate. The reaction proceeds in two half-reactions:
-
Autophosphorylation:
-
Phosphotransfer:
When IDP is the substrate (
Structural Basis of IDP Recognition
The capacity of NDPK to process IDP stems from the enzyme's active site architecture, which discriminates poorly between the purine bases guanine and hypoxanthine.
-
Base Stacking (Phe60): The hypoxanthine ring of IDP engages in
- stacking interactions with the side chain of Phenylalanine 60 (human NME1/NME2 numbering). This interaction mimics the binding mode of Guanine nucleotides. -
Trans-Conformation: IDP binds in a trans conformation, facilitated by the stacking interaction, which positions the
-phosphate for nucleophilic attack on the phosphohistidine (His118). -
Phosphate Stabilization (Arg88): The terminal phosphates are stabilized by hydrogen bonding with Arginine 88 , increasing the
of the phosphate and facilitating the transition state.
Key Insight: Unlike Adenine (6-amino) or Guanine (2-amino, 6-oxo), Hypoxanthine (6-oxo) lacks the exocyclic 2-amino group. NDPK's active site does not rely on this 2-amino group for critical positioning, allowing IDP to bind with high affinity.
Kinetic Profiling and Thermodynamics
Quantitative analysis reveals that IDP is not merely a "tolerated" substrate but a highly competent one.
Binding Affinity ( )
Recent biophysical studies utilizing NMR and fluorescence quenching have established the dissociation constants for IDP relative to canonical nucleotides.
| Nucleotide Substrate | Relative Affinity | |
| GDP (Canonical) | High | |
| IDP (Target) | Moderate-High | |
| ADP (Canonical) | Moderate | |
| CDP (Pyrimidine) | Low |
Data synthesized from [1], [3].
Interpretation: IDP binds roughly 3-fold tighter than ADP, suggesting that in cellular conditions where IDP accumulates (e.g., ITPA deficiency or ischemia), NDPK will efficiently sequester IDP, converting it to ITP.
Catalytic Efficiency
While specific
Experimental Protocol: Coupled Spectrophotometric Assay for IDP
Objective: To quantify the specific activity of NDPK towards IDP using a pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled system. Principle:
Metric: Oxidation of NADH is monitored at 340 nm (
Reagents & Preparation
-
Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM
, 100 mM KCl. -
Substrates:
-
ATP (Donor): 2 mM (Saturating).
-
IDP (Acceptor): 0.2 – 1.0 mM (Variable). Note: Ensure IDP is free of contaminating ADP/GDP.
-
PEP (Phosphoenolpyruvate): 1 mM.
-
NADH: 0.2 mM (Freshly prepared, protect from light).
-
-
Coupling Enzymes: Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) mixture (approx. 5-10 Units each).
-
Enzyme: Purified recombinant NDPK (diluted to ~0.1
).
Step-by-Step Methodology
-
Blanking: In a quartz cuvette or UV-transparent microplate, add Buffer, NADH, PEP, and PK/LDH.
-
Background Check: Add ATP and IDP. Monitor
for 2 minutes.-
Self-Validation: The slope should be near zero. A steep slope indicates ADP contamination in the ATP or IDP stocks.
-
-
Initiation: Add NDPK enzyme to initiate the reaction. Mix rapidly (pipette up/down).
-
Measurement: Record
every 10 seconds for 3-5 minutes at 25°C. -
Calculation:
-
Where
= pathlength (cm).
-
Critical Controls
-
ATPase Contamination: If the NDPK prep contains ATPase activity, ATP will hydrolyze to ADP independently of IDP, causing a false positive. Run a control with ATP + Enzyme (no IDP) .
-
Magnesium Dependence: NDPK is strictly
-dependent. EDTA (10 mM) should completely abolish activity, serving as a negative control.
Pathway Visualization: The "Futile Cycle" of Inosine Nucleotides
Inosine nucleotides are often metabolic byproducts.[2] The interplay between NDPK (anabolic) and ITPA (catabolic) creates a futile cycle that prevents the accumulation of mutagenic ITP.
Figure 1: The Inosine Nucleotide Cycle.[1][2] NDPK drives the phosphorylation of IDP to ITP. To prevent the incorporation of ITP into RNA (where Inosine pairs with Cytosine, causing A-to-G transition errors), the enzyme ITPase (ITPA) rapidly hydrolyzes ITP back to IMP, creating a protective "futile cycle."
Physiological & Pharmacological Implications
The "Molecular Decoy" Effect
Recent research suggests that IDP can act as a molecular decoy for NM23-H2 (NDPK-B). IDP binds the active site with high affinity (
ITPase Deficiency
In patients with ITPA deficiency, ITP accumulates. NDPK is the primary engine driving this accumulation by efficiently converting cellular IDP (derived from deamination of ADP/AMP) into ITP. Understanding the
Nucleoside Analog Drugs
Many antiviral and anticancer nucleoside analogs (e.g., Ribavirin, Tiazofurin) mimic the inosine structure. These prodrugs must be phosphorylated to their triphosphate forms to be active. NDPK is frequently the final rate-limiting enzyme in this activation pathway. The high affinity of NDPK for the hypoxanthine base suggests that inosine-based analogs are likely excellent substrates, ensuring rapid conversion to the active triphosphate form once the diphosphate is generated.
References
-
Inosine 5'-diphosphate, a Molecular Decoy Rescues Nucleoside Diphosphate Kinase From c-MYC G-Quadruplex Unfolding. Source: Biochimica et Biophysica Acta (BBA) - General Subjects (2020)
-
Substrate specificity of human nucleoside-diphosphate kinase revealed by transient kinetic analysis. Source: Journal of Biological Chemistry (1998)
-
Nucleoside-diphosphate kinase (Wikipedia Overview & Enzyme Commission Data). Source: Wikipedia / EC 2.7.4.6 Data [1][3]
-
Pharmacogenetic significance of inosine triphosphatase. Source: Pharmacogenomics (2007)
Sources
The Dynamic Architecture of Purine Salvage: From Disordered Loops to Metabolic Condensates
Executive Summary
This technical guide addresses a paradigm shift in metabolic biochemistry: the transition from viewing the Purine Salvage Pathway as a series of static, soluble enzymes to understanding it as a spatially dynamic system governed by Intrinsically Disordered Proteins (IDPs) and Liquid-Liquid Phase Separation (LLPS) .[1][2]
For drug development professionals, this shift is critical. Traditional crystallography often misses the transient disordered states—such as the flexible Loop II of HPRT1 or the ephemeral assembly of the Purinosome—that are now recognized as high-value therapeutic targets for gout, Lesch-Nyhan disease, and neoplastic proliferation.
Part 1: The Structural Paradox in Purine Metabolism
The Purine Salvage Pathway recycles bases (hypoxanthine, guanine, adenine) into nucleotides (IMP, GMP, AMP), bypassing the energy-intensive de novo synthesis. While the enzymes involved—specifically Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT1) —are globular, their function relies heavily on intrinsic disorder.
Micro-Disorder: The HPRT1 Catalytic Loop
HPRT1 is not a static scaffold. Its catalytic efficiency (
-
The Mechanism: In the apo state, this loop is disordered and solvent-exposed. Upon binding PRPP (5-phosphoribosyl-1-pyrophosphate) and the purine base, the loop undergoes a disorder-to-order transition, "closing" the active site to protect the transition state from bulk solvent hydrolysis.
-
Therapeutic Relevance: Mutations preventing this closure (e.g., in Lesch-Nyhan variants) abolish activity, while drugs that lock the loop in a closed, non-catalytic conformation act as potent inhibitors.
Macro-Disorder: The Purinosome Metabolon
At the cellular level, salvage and de novo enzymes spatially organize into membraneless organelles called Purinosomes .[3]
-
The Controversy: Early models suggested Purinosomes were driven solely by IDRs acting as "molecular velcro." However, recent authoritative studies (e.g., by the Benkovic lab) suggest a hybrid model: while IDRs facilitate initial recruitment, the stability of these liquid droplets relies on HSP90 chaperones and specific oligomeric stacking.
-
Implication: You cannot drug the Purinosome by simply targeting "disorder"; you must target the specific protein-protein interfaces (PPIs) or the chaperone activity that maintains the liquid state.
Part 2: Mechanisms of Assembly & Action
The HPRT1 "Loop Closure" Mechanism
The following Graphviz diagram illustrates the kinetic necessity of the disordered loop.
Figure 1: The Disorder-to-Order Transition of HPRT1 Loop II is the rate-limiting structural gate.[2][3][4][5][6][7][8][9][10][11]
Purinosome Assembly via LLPS
The assembly of the metabolon increases metabolic flux by channeling substrates between enzymes. This process is reversible and responsive to purine depletion.
Figure 2: Purinosome formation is a reversible Liquid-Liquid Phase Separation (LLPS) event.[1][3][4][5][6][8][10][12][13][14][15][16]
Part 3: Experimental Protocols
Protocol A: Validating "Liquidity" via FRAP
To confirm that a purine salvage cluster is a functional Purinosome (liquid) and not a protein aggregate (solid), Fluorescence Recovery After Photobleaching (FRAP) is the required validation step.
Objective: Measure the diffusion coefficient (
| Step | Action | Technical Causality |
| 1 | Transfection | Transfect HeLa cells (purine-depleted media) with HPRT1-GFP and FGAMS-mCherry (marker). |
| 2 | Purine Starvation | Incubate for 24h in dialyzed serum media. Why: Induces metabolic stress required to trigger assembly. |
| 3 | Bleach ROI | Select a 1-2 µm region of interest (ROI) on a granule. Pulse 488nm laser at 100% power for <200ms. |
| 4 | Acquisition | Image at low intensity (0.5% laser) every 100ms for 30 seconds. |
| 5 | Analysis | Normalize fluorescence |
Protocol B: Mapping Loop Dynamics via HDX-MS
To target the HPRT1 loop, you must map its solvent accessibility changes during catalysis.
Objective: Identify residues protected from deuteration upon inhibitor binding.
-
Equilibration: Incubate HPRT1 with substrate (PRPP) or Inhibitor (e.g., ImmucillinGP).
-
Deuteration: Dilute 1:10 into
buffer for varying timepoints (10s, 60s, 600s). -
Quench: Rapidly lower pH to 2.5 and temperature to 0°C. Why: "Freezes" the exchange reaction to prevent back-exchange.
-
Digestion & MS: Pepsin digestion followed by LC-MS.
-
Result: Residues 101–111 (Loop II) will show high deuterium uptake in Apo state, but significant protection (low uptake) in the Inhibitor-bound state.
Part 4: Therapeutic Implications[19]
The intersection of IDPs and Purine Salvage opens two distinct drug discovery avenues:
-
Transition State Analogs (TSAs):
-
Strategy: Design rigid small molecules that mimic the transition state, forcing the flexible Loop II to close and "lock" onto the inhibitor.
-
Example: Immucillins (transition state mimics) bind with picomolar affinity by exploiting this loop closure entropy.
-
-
Purinosome Disruptors:
-
Strategy: Rather than inhibiting the active site, inhibit the HSP90 chaperone or the specific multivalent IDR interactions that hold the Purinosome together.
-
Outcome: Dissociating the complex reduces metabolic flux, starving cancer cells that rely on hyper-efficient purine salvage.
-
References
-
Benkovic, S. J., et al. (2014). Purine biosynthetic enzymes assemble into liquid-like condensates dependent on the activity of chaperone protein HSP90.[2] National Institutes of Health.[17] [Link]
-
Schramm, V. L. (2011). Enzymatic transition states, transition-state analogues, structure and function. Annual Review of Biochemistry. [Link]
-
Fawzi, N. L., et al. (2021). Role of the flexible loop of hypoxanthine-guanine phosphoribosyltransferase in enzyme catalysis.[4][5][6] PubMed. [Link]
-
Hyman, A. A., & Brangwynne, C. P. (2011). Beyond stereospecificity: liquids and mesoscale organization of cytoplasm. Developmental Cell. [Link]
-
Pedley, A. M., & Benkovic, S. J. (2017). A new view into the regulation of purine metabolism: The purinosome.[2][17] Trends in Biochemical Sciences. [Link]
Sources
- 1. Liquid–Liquid Phase Separation by Intrinsically Disordered Protein Regions of Viruses: Roles in Viral Life Cycle and Control of Virus–Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine biosynthetic enzymes assemble into liquid-like condensates dependent on the activity of chaperone protein HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting Purinosome Metabolon Formation with Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the flexible loop of hypoxanthine-guanine-xanthine phosphoribosyltransferase from Tritrichomonas foetus in enzyme catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 8. atlasofscience.org [atlasofscience.org]
- 9. Fluorescence Recovery After Photobleaching - FluoroFinder [fluorofinder.com]
- 10. Thermodynamic and sequential characteristics of phase separation and droplet formation for an intrinsically disordered region/protein ensemble | PLOS Computational Biology [journals.plos.org]
- 11. m.youtube.com [m.youtube.com]
- 12. biorxiv.org [biorxiv.org]
- 13. teledynevisionsolutions.com [teledynevisionsolutions.com]
- 14. Intrinsically Disordered Proteins as Regulators of Transient Biological Processes and as Untapped Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intrinsically disordered proteins identified in the aggregate proteome serve as biomarkers of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detecting Purinosome Metabolon Formation with Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Inosine Diphosphate vs. Adenosine Diphosphate Signaling Mechanisms
Part 1: Executive Summary & Strategic Distinction
In the landscape of purinergic signaling, Adenosine Diphosphate (ADP) is the canonical master regulator of hemostasis and platelet activation. Its pathways are well-mapped, serving as the primary target for blockbuster antiplatelet therapies (e.g., Clopidogrel, Ticagrelor).
Inosine Diphosphate (IDP) , historically viewed merely as a metabolic intermediate of inosine triphosphate (ITP) dephosphorylation or oxidative deamination of ADP, has emerged as a distinct signaling entity. Unlike ADP, which acts broadly across P2Y1, P2Y12, and P2Y13 receptors, IDP exhibits a high degree of selectivity for the P2Y13 receptor .
This guide dissects the molecular divergence between these two nucleotides, providing actionable protocols to discriminate their signaling events in experimental settings.
Core Mechanistic Divergence
| Feature | Adenosine Diphosphate (ADP) | Inosine Diphosphate (IDP) |
| Primary Physiological Role | Platelet aggregation, thrombosis, vascular tone. | HDL metabolism (liver), neuroinflammation (microglia), hematopoiesis. |
| Receptor Profile | P2Y1 (Agonist), P2Y12 (Agonist), P2Y13 (Agonist).[1][2][3] | P2Y13 (Potent Agonist), P2Y12 (Partial/Weak), P2Y1 (Inactive/Weak). |
| G-Protein Coupling | Gq (P2Y1), Gi (P2Y12/13).[2] | Gi (P2Y13). |
| Metabolic Origin | ATP hydrolysis (CD39), dense granule release. | ITP hydrolysis (ITPA), oxidative deamination of ADP. |
Part 2: Receptor Pharmacology & Signaling Cascades[4]
Comparative Potency (EC50)
The following data aggregates potency values from human recombinant receptor studies. Note the dramatic shift in selectivity for IDP at P2Y13 compared to P2Y1/P2Y12.
Table 1: Agonist Potency Profile (Human Receptors)
| Receptor | G-Protein | ADP Potency ( | IDP Potency ( | Selectivity Ratio (ADP/IDP) |
| P2Y1 | ~1 - 10 nM | > 10,000 nM (Inactive/Weak) | < 0.001 | |
| P2Y12 | ~1 - 10 nM | ~3,000 nM (Partial Agonist) | ~0.003 | |
| P2Y13 | ~1 - 10 nM | ~50 - 500 nM (Potent Agonist) | ~0.2 - 1.0* |
*Note: In murine models, IDP is often equipotent or more potent than ADP at P2Y13 (EC50 ~9 nM).
Signaling Architecture
The diagram below visualizes the divergent pathways. ADP triggers a "dual-lock" mechanism (Calcium + cAMP inhibition) essential for stable platelet aggregation. IDP primarily drives the P2Y13 axis, influencing RhoA/ROCK pathways (cytoskeletal rearrangement) and acting as a negative feedback loop in some contexts.
Caption: Differential signaling of ADP vs. IDP.[1][3][4][5][6][7][8][9][10] ADP activates P2Y1/12/13 driving hemostasis. IDP selectively activates P2Y13, driving chemotaxis and metabolic regulation via RhoA and Gi pathways.
Part 3: Experimental Methodologies
To rigorously study IDP signaling, one must mask the dominant ADP pathways. The following protocols utilize specific antagonists to isolate the P2Y13 signal.
Protocol: Discriminating IDP-P2Y13 Signaling via Calcium Flux
Objective: Measure IDP-induced calcium mobilization in cells expressing multiple P2Y receptors (e.g., microglia or transfected CHO cells).
Rationale: P2Y1 (ADP) induces a massive transient calcium spike. P2Y13 (IDP) induces a smaller, sustained calcium response. To confirm IDP specificity, you must block P2Y1 and P2Y12.
Reagents:
-
Agonists: ADP (10 µM), IDP (10 µM, high purity >99%).
-
Antagonists:
-
MRS2179 (P2Y1 selective antagonist, 10 µM).
-
Cangrelor or AR-C66096 (P2Y12 selective antagonist, 1 µM).
-
MRS2211 (P2Y13 selective antagonist, 10 µM).
-
-
Probe: Fluo-4 AM (Calcium indicator).
Step-by-Step Workflow:
-
Cell Loading: Incubate cells with 2 µM Fluo-4 AM in HBSS (with Ca2+/Mg2+) for 30 minutes at 37°C. Wash 2x with HBSS.
-
Pre-incubation (The "Blockade" Step):
-
Group A (Control): Vehicle only.
-
Group B (P2Y1 Block): Incubate with MRS2179 (10 µM) for 15 min.
-
Group C (P2Y1/12 Block): Incubate with MRS2179 (10 µM) + Cangrelor (1 µM) for 15 min.
-
-
Baseline Measurement: Record fluorescence (Ex 494nm / Em 516nm) for 30 seconds.
-
Agonist Injection: Inject IDP (final conc. 100 nM - 10 µM).
-
Data Acquisition: Record kinetics for 180 seconds.
-
Validation:
-
Result: In Group C, a residual calcium signal indicates P2Y13 activation .
-
Confirmation: Pre-treatment with MRS2211 should abolish this residual signal.
-
Protocol: cAMP Inhibition Assay (Gi Coupling)
Objective: Quantify the potency of IDP at P2Y13 by measuring the inhibition of Forskolin-induced cAMP.
Rationale: Both P2Y12 and P2Y13 are Gi-coupled.[11] To isolate IDP-P2Y13 activity in native tissues (e.g., liver, neurons), P2Y12 must be silenced.
Workflow:
-
Induction: Stimulate Adenylyl Cyclase with Forskolin (10 µM) to raise cAMP baseline.
-
Treatment: Treat cells with increasing concentrations of IDP (1 nM to 10 µM) in the presence of Cangrelor (1 µM) (to block P2Y12 contribution).
-
Detection: Use a TR-FRET cAMP kit (e.g., Lance Ultra) or GloSensor luminescence assay.
-
Analysis: Plot log[IDP] vs. cAMP response.
-
Self-Validating Check: If the curve shifts to the right significantly upon adding MRS2211, the effect is P2Y13-mediated.
-
Part 4: Drug Development & Clinical Implications
The "Inosine Shunt" in ITPA Deficiency
A critical area for research is Inosine Triphosphate Pyrophosphatase (ITPA) deficiency .
-
Mechanism: ITPA hydrolyzes ITP/IDP to IMP. Loss of function (e.g., ITPA polymorphisms) leads to accumulation of ITP and IDP in cells.
-
Consequence: Excess IDP can chronically activate P2Y13.
-
Clinical Relevance: This accumulation is linked to adverse reactions to thiopurine drugs (e.g., Azathioprine) and may offer protection against Ribavirin-induced anemia. Researchers studying these conditions must account for "off-target" P2Y13 activation by accumulated IDP.
Targeting P2Y13
While P2Y12 inhibitors are standard for thrombosis, P2Y13 is a novel target for:
-
HDL Metabolism: P2Y13 activation facilitates reverse cholesterol transport (HDL endocytosis) in the liver. IDP analogues could serve as lipid-modulating therapies.
-
Neuroprotection: P2Y13 regulates microglial migration. Selective modulation could control neuroinflammation without compromising systemic hemostasis (unlike P2Y12 blockade).
Part 5: References
-
International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of P2Y receptors. Source: Pharmacological Reviews, 2011. URL:[Link]
-
P2Y13: a new ATP/ADP receptor receptor highly expressed in spleen and liver. Source: Journal of Biological Chemistry, 2002. URL:[Link]
-
Identification of a high affinity agonist that discriminates among the three ADP-activated P2Y receptors. Source: Molecular Pharmacology, 2004. URL:[Link]
-
Inosine triphosphate pyrophosphatase (ITPA) deficiency: From surveillance of nucleotide pools to human disease. Source: Genes, 2011. URL:[Link]
-
Purinergic signaling in microglia: P2Y13 receptor regulates microglial ramification and migration. Source: Glia, 2014.[12][13] URL:[Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. International Union of Pharmacology LVIII: Update on the P2Y G Protein-Coupled Nucleotide Receptors: From Molecular Mechanisms and Pathophysiology to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Important roles of P2Y receptors in the inflammation and cancer of digestive system | Oncotarget [oncotarget.com]
- 4. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Modified diadenosine tetraphosphates with dual specificity for P2Y1 and P2Y12 are potent antagonists of ADP-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P2Y1 and P2Y12 receptors for ADP desensitize by distinct kinase-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inosine Triphosphate Pyrophosphatase (ITPase): Functions, Mutations, Polymorphisms and Its Impact on Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ITPA (inosine triphosphate pyrophosphatase): from surveillance of nucleotide pools to human disease and pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity [frontiersin.org]
- 11. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog [pubmed.ncbi.nlm.nih.gov]
- 12. Antiplatelet Activity, P2Y1 and P2Y12 Inhibition, and Metabolism in Plasma of Stereoisomers of Diadenosine 5′,5′″-P1,P4-dithio-P2,P3-chloromethylenetetraphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiplatelet Activity, P2Y1 and P2Y12 Inhibition, and Metabolism in Plasma of Stereoisomers of Diadenosine 5′,5′″-P1,P4-dithio-P2,P3-chloromethylenetetraphosphate | PLOS One [journals.plos.org]
Methodological & Application
Application Note: Preparation and Validation of 10 mM Inosine-5'-Diphosphate (IDP) Trisodium Salt Stock Solution
Executive Summary
Inosine-5'-diphosphate (IDP) is a critical nucleotide derivative and metabolic intermediate with profound implications in cellular signaling, energy transfer, and oncological research. This application note provides a rigorous, self-validating protocol for formulating a highly stable 10 mM IDP trisodium salt stock solution. Designed for drug development professionals and molecular biologists, this guide details the physicochemical properties of IDP, the mechanistic rationale behind handling procedures, and quality control metrics to ensure absolute experimental reproducibility.
Mechanistic Context: IDP in Cellular Signaling
Understanding the biological behavior of IDP informs how it must be handled in vitro. IDP is not merely a precursor to ATP/ITP; it acts as a highly specific decoy substrate in oncogenic pathways. Specifically, IDP binds to the Guanosine diphosphate (GDP)-binding pocket of the NM23-H2 protein with a dissociation constant (
By occupying this pocket, IDP disrupts the interaction between NM23-H2 and the c-MYC G-Quadruplex (Pu27-GQ). This disruption abrogates c-MYC transcription, subsequently inducing G2/M cell cycle arrest and apoptosis in cancer models, such as Burkitt's lymphoma[1]. Because IDP exerts its effects at precise micromolar concentrations, the accuracy of the 10 mM stock solution is paramount to avoiding dose-response artifacts in downstream assays.
Caption: Mechanistic pathway of IDP disrupting NM23-H2 and c-MYC interactions.
Physicochemical Profiling
Before initiating the protocol, it is critical to verify the chemical specifications of the reagent. The trisodium salt form is preferred for aqueous solubility, easily achieving concentrations well above the 10 mM target (up to 50 mg/mL) ().
Table 1: Quantitative Properties of IDP Trisodium Salt
| Property | Specification |
| Chemical Name | Inosine-5'-diphosphate trisodium salt |
| CAS Number | 81012-88-6[2] |
| Molecular Formula | |
| Molecular Weight | 494.13 g/mol [2] |
| Aqueous Solubility | |
| Powder Storage | |
| Stock Solution Storage | -80°C (1 to 6 months)[1] |
Causality in Experimental Choices
Every step in nucleotide preparation carries a risk of degradation. The following causal principles dictate the protocol:
-
Solvent Selection: Nucleotides are highly susceptible to enzymatic cleavage. Using strictly nuclease-free, sterile double-distilled water (
) prevents spontaneous hydrolysis of the diphosphate bond. -
Thermal Management: The
-phosphate bond is thermodynamically unstable. Dissolution must occur on ice to lower the kinetic energy available for spontaneous hydrolysis. -
Sterilization Method: Autoclaving is strictly prohibited, as high heat will rapidly degrade IDP into Inosine-5'-monophosphate (IMP) and inorganic phosphate. Sterile filtration through a 0.22 μm Polyethersulfone (PES) membrane is mandatory. PES is chosen over nylon because it exhibits near-zero non-specific binding, ensuring the 10 mM concentration remains unaltered.
-
Aliquoting: Repeated freeze-thaw cycles provide the activation energy for hydrolytic degradation (1)[1]. Aliquoting into single-use volumes strictly prevents this.
Protocol: Preparation of 10 mM IDP-Na3 Stock Solution
Caption: Experimental workflow for preparing and validating 10 mM IDP-Na3 stock.
Materials Required
-
Inosine-5'-diphosphate trisodium salt powder (
93% HPLC purity) -
Nuclease-free
-
Analytical balance (0.1 mg precision)
-
0.22 μm PES syringe filters
-
Sterile, nuclease-free 1.5 mL microcentrifuge tubes
Step-by-Step Methodology
-
Equilibration: Remove the IDP-Na3 vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces ambient condensation, which degrades the hygroscopic powder.
-
Calculation & Weighing: To prepare 10 mL of a 10 mM stock solution, calculate the required mass using the molecular weight (494.13 g/mol ) (2)[2]:
Weigh exactly 49.4 mg of IDP-Na3 using an analytical balance. -
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 9.5 mL of ice-cold nuclease-free
. Vortex gently until completely dissolved. The solution should be clear and colorless. -
Volume Adjustment: Bring the final volume to exactly 10.0 mL with nuclease-free
. -
Filtration: Draw the solution into a sterile syringe and filter through a 0.22 μm PES membrane into a sterile, pre-chilled tube.
-
Aliquoting: Dispense the filtered solution into 100 μL to 500 μL single-use aliquots in nuclease-free microcentrifuge tubes.
-
Cryopreservation: Immediately flash-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage (stable for up to 6 months)[1].
Quality Control & Self-Validating System
To guarantee trustworthiness, the protocol integrates a self-validating photometric assay. Before freezing, the concentration and integrity of the stock must be confirmed.
Validation Step:
-
Prepare a 1:1,000 dilution of the stock solution (10 μL stock + 9,990 μL nuclease-free
). The theoretical concentration is now 10 μM. -
Measure the UV absorbance at 250 nm (
) against a water blank. -
Using the approximate molar extinction coefficient of inosine (
), calculate the expected absorbance: -
Interpretation: An
reading between 0.115 and 0.130 validates the 10 mM concentration. A significantly lower reading indicates weighing error or moisture-induced degradation of the source powder. If precise purity profiling is required, High-Performance Liquid Chromatography (HPLC) should be employed to rule out the presence of IMP or ITP[2].
References
Sources
HPLC protocol for separation of Inosine-5'-diphosphate from IMP and ITP
An in-depth understanding of intracellular nucleotide pools is critical in oncology, neurobiology, and metabolic drug development. Inosine nucleotides—Inosine-5'-monophosphate (IMP), Inosine-5'-diphosphate (IDP), and Inosine-5'-triphosphate (ITP)—serve as vital intermediates in purine biosynthesis and cellular signaling.
Separating these structurally identical, highly polar species poses a significant analytical challenge. Standard reversed-phase (RP) chromatography fails because the highly charged phosphate groups prevent retention on hydrophobic stationary phases. To solve this, Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the gold-standard methodology[1].
This application note provides a field-proven, self-validating IP-RP-HPLC protocol designed for the baseline separation of IMP, IDP, and ITP, complete with mechanistic insights to ensure reproducible implementation.
Mechanistic Principle: The Causality of Ion-Pairing
The separation of IMP, IDP, and ITP relies entirely on exploiting their differing charge states rather than their identical purine base. At a mobile phase pH of 5.0, the phosphate groups of these nucleotides are ionized. Consequently, IMP carries a net charge of approximately -2, IDP -3, and ITP -4.
By introducing an ion-pairing reagent such as Tetrabutylammonium (TBA) into the mobile phase, the positively charged TBA cations bind dynamically to the negatively charged phosphate groups of the nucleotides[2]. The bulky, lipophilic butyl chains of the TBA-nucleotide complex then interact strongly with the C18 stationary phase.
The Elution Causality: The number of phosphate groups dictates the stoichiometry of TBA binding. ITP binds more TBA molecules than IDP, which binds more than IMP. Therefore, hydrophobicity increases with the phosphorylation state, resulting in a strict, predictable elution order: IMP
Fig 1: Inosine nucleotide phosphorylation cascade and corresponding physiological charge states.
Experimental Protocol
Reagents and Materials
-
Column: High-density C18 column compatible with 100% aqueous phases (e.g., Waters Atlantis T3, 5 µm, 250 × 4.6 mm)[1].
-
Ion-Pairing Agent: Tetrabutylammonium phosphate (TBAP) or Tetrabutylammonium hydrogen sulfate (TBAHS), HPLC grade[2].
-
Buffer: Ammonium phosphate (
) or Potassium dihydrogen phosphate ( ). -
Organic Modifier: Acetonitrile or Methanol (HPLC grade).
Sample Preparation Workflow
For intracellular nucleotide analysis, rapid quenching of metabolism and careful deproteinization are critical. Perchloric acid (PCA) is prioritized over Trichloroacetic acid (TCA) because its neutralized byproduct can be physically removed from the matrix[4].
Step-by-Step Extraction:
-
Quenching: Add 0.5 mL of ice-cold 0.5 M Perchloric acid (PCA) to the washed cell pellet (
cells) or tissue homogenate. Vortex vigorously for 30 seconds. -
Precipitation: Centrifuge the lysate at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
-
Neutralization: Transfer the supernatant to a new pre-chilled tube. Carefully titrate with cold 2 M Potassium Hydroxide (
) until the pH reaches 6.0 – 6.5. Expert Insight: The reaction forms Potassium Perchlorate ( ), which is highly insoluble in cold water. -
Salt Removal: Incubate on ice for 15 minutes to maximize
precipitation, then centrifuge again at 14,000 × g for 10 minutes[4]. -
Filtration: Pass the neutralized supernatant through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.
Fig 2: Step-by-step extraction and neutralization workflow for intracellular nucleotide analysis.
Chromatographic Conditions
-
Mobile Phase A: 60 mM
containing 5 mM TBAP, adjusted to pH 5.0[2]. -
Mobile Phase B: 80% Methanol / 20% Water containing 5 mM TBAP[2].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection: UV Absorbance at 254 nm.
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |
| 0.0 | 95 | 5 | Column Equilibration |
| 5.0 | 95 | 5 | Isocratic Hold (Elutes IMP) |
| 15.0 | 70 | 30 | Linear Gradient (Elutes IDP) |
| 25.0 | 50 | 50 | Linear Gradient (Elutes ITP) |
| 30.0 | 50 | 50 | Isocratic Wash |
| 31.0 | 95 | 5 | Return to Initial |
| 45.0 | 95 | 5 | Re-equilibration |
Data Presentation & System Suitability
To ensure the method acts as a self-validating system, researchers must evaluate the chromatogram against strict system suitability criteria before running precious biological samples.
Table 2: Expected Retention Times and System Suitability Parameters
| Analyte | Approx. Retention Time (min) | Resolution ( | Tailing Factor ( | Theoretical Plates ( |
| IMP | 6.8 | N/A | ||
| IDP | 16.2 | |||
| ITP | 24.5 |
Expert Insights & Troubleshooting
-
Column Equilibration (The "TBA Lag"): Ion-pairing agents do not equilibrate instantly. TBA must fully saturate the C18 stationary phase to create a stable pseudo-ion-exchange surface. Do not inject samples until at least 30 column volumes of Mobile Phase A have passed through the system. Premature injection will result in severe retention time drift and peak tailing.
-
pH Sensitivity: The pH of Mobile Phase A (pH 5.0) is the most critical variable in this assay. A shift of even 0.2 pH units will alter the ionization state of the secondary phosphate hydroxyls, drastically shifting the retention time of ITP relative to IMP[1]. Always calibrate your pH meter immediately before buffer preparation.
-
System Cleaning: TBA is notoriously difficult to flush from HPLC systems. Dedicate a specific C18 column solely for ion-pairing methods. After the sequence is complete, flush the system with 50:50 Water:Methanol (without buffer or TBA) for at least 60 minutes to prevent salt precipitation in the pumps.
References
- Shirley, T. L., et al. "Purine Metabolism During Neuronal Differentiation: The Relevance of Purine Synthesis and Recycling.
- "C-terminal splicing of NTPDase2 provides distinctive catalytic properties, cellular distribution and enzyme regulation.
- Vikingsson, S., et al. "Monitoring of thiopurine metabolites - A high-performance liquid chromatography method for clinical use.
- "Metabolic adaptation of endothelial cells to substrate depriv
Sources
- 1. Purine Metabolism During Neuronal Differentiation: The Relevance of Purine Synthesis and Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-terminal splicing of NTPDase2 provides distinctive catalytic properties, cellular distribution and enzyme regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
Application Note: Spectrophotometric Assay for Inosine-5'-diphosphate (IDP) Detection at 248 nm
[1]
Introduction & Principle
Inosine-5'-diphosphate (IDP) is a critical purine nucleotide, functioning as a substrate for nucleoside diphosphate kinases (NDPK), a metabolic regulator, and recently identified as a "decoy" substrate in oncogenic signaling (e.g., NM23-H2 interactions).[1][2] While Adenine nucleotides (ATP/ADP) are routinely measured at 260 nm, Inosine nucleotides possess a distinct spectral signature due to the hypoxanthine base.[1]
The 248 nm Advantage
Unlike Adenine, which exhibits an absorption maximum (
This assay leverages the intrinsic UV absorption of the hypoxanthine chromophore at 248 nm for direct quantification. This wavelength provides maximal sensitivity for IDP and allows for spectral differentiation from Adenine-based contaminants through ratiometric analysis (
Core Mechanism
The assay relies on the Beer-Lambert Law :
Materials & Equipment
Reagents
-
Target Analyte: Inosine-5'-diphosphate (IDP), Sodium Salt (High Purity >95%).[1]
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.0 (alternatively 50 mM Tris-HCl, pH 7.5).
-
Water: Nuclease-free, deionized water (
).[1]
Equipment
-
UV-Vis Spectrophotometer: Double-beam or diode array with <2 nm bandwidth.[1]
-
Cuvettes: UV-transparent Quartz cuvettes (10 mm pathlength).[1] Plastic disposable cuvettes are generally unsuitable for accurate quantification at 248 nm due to background absorption.
-
Micro-volume accessory (Optional): For precious samples (e.g., NanoDrop), though 1 cm pathlength quartz is the gold standard for
determination.[1]
Experimental Workflow (Diagram)
The following logic flow ensures data integrity, differentiating between pure sample quantification and complex mixture analysis.
Caption: Operational workflow for IDP spectrophotometric validation. Green nodes indicate procedural steps; red diamonds indicate critical quality control checkpoints.
Detailed Protocols
Protocol A: Direct Quantification & Purity Check
Use this protocol for determining the concentration of IDP stock solutions or purified fractions.
1. Baseline Correction (Blanking):
-
Fill a clean quartz cuvette with 50 mM Phosphate Buffer (pH 7.0).[1]
-
Place in the spectrophotometer and execute a "Blank" or "Zero" command at 248 nm (or across the 220–300 nm range).
-
Validation: Measure the buffer against itself as a sample.[1] Absorbance should be
.[1]
2. Sample Preparation:
-
Prepare a nominal stock solution of IDP (e.g., ~10 mM) in water.[1]
-
Dilute the stock into the Assay Buffer to achieve a target absorbance between 0.2 and 0.8 AU (typically 20–60
M).-
Example: Dilute 5
L of 10 mM stock into 995 L Buffer (1:200 dilution 50 M).
-
3. Spectral Scanning (Qualitative QC):
-
Do not just measure at 248 nm. Perform a scan from 220 nm to 300 nm.
-
Criteria for Acceptance:
- : The peak must be centered at 248.5 nm ± 1 nm .[1]
-
Spectral Shape: The curve should be smooth with a minimum around 225 nm.
-
Purity Ratio (
): Calculate the ratio of absorbance at 250 nm to 260 nm.
4. Quantification (Quantitative):
-
Record the absorbance at 248 nm (
).[1] -
Calculate concentration using the derived formula:
(Note: 0.0122 is the in )[1]
Protocol B: Kinetic Monitoring (Enzymatic Activity)
Use this protocol if IDP is the product of an enzymatic reaction (e.g., Deamination of ADP).
Context: Many deaminases convert Adenine (A) to Hypoxanthine (I).
-
Substrate (ADP):
, (approx).[1] -
Product (IDP):
, .[1] -
Strategy: Monitor the increase in absorbance at 248 nm or the decrease at 265 nm.
1. Reaction Setup:
-
Thermostat spectrophotometer to reaction temperature (e.g., 25°C or 37°C).[1]
-
Set wavelength to 248 nm (for product formation) or 265 nm (for substrate depletion - often more sensitive due to larger
).[1]
2. Execution:
-
Add Buffer + Enzyme into the cuvette.[1] Blank the instrument.
-
Initiate reaction by adding Substrate (ADP).[1] Mix rapidly (pipette up/down).
-
Record
vs. Time.[1][5]
3. Rate Calculation:
-
Critical: You must determine the differential extinction coefficient (
) at 248 nm experimentally for maximum accuracy.[1]
Data Analysis & Reference Tables
Quantitative Parameters
| Parameter | Value | Unit | Notes |
| 248.5 | nm | Shifts to ~250 nm in alkaline pH | |
| 12,200 | M⁻¹cm⁻¹ | Primary constant for quantification | |
| ~7,400 | M⁻¹cm⁻¹ | Significantly lower than Adenine | |
| 1.65 ± 0.1 | - | Critical Purity Indicator | |
| Linear Range | 5 – 100 | Based on 1 cm pathlength |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Adenine contamination (ADP/ATP) | Check | |
| High Absorbance at 230 nm | Organic solvent / Salt / Protein | Dialyze sample or use blank correction.[1] |
| Unstable readings | Temperature fluctuations / Bubbles | Equilibrate cuvettes; check for micro-bubbles. |
| Low Yield Calculation | Incorrect | Ensure pH is 7.0. |
References
-
TriLink BioTechnologies. Inosine-5'-Triphosphate Spectral Data. (Accessed 2023).[1][6] Provides comparative spectral data for Inosine nucleotides. Link
-
Sigma-Aldrich (Merck). Inosine 5′-diphosphate sodium salt Product Information.[1] (Accessed 2023).[1][6] Link
-
Beaven, G. H., et al. "The Ultraviolet Absorption Spectra of the Purines and Pyrimidines." The Nucleic Acids, Vol 1, Academic Press, 1955.[1] (Foundational text for nucleotide extinction coefficients).
-
Kaushik, S., et al. "Inosine 5'-diphosphate, a Molecular Decoy Rescues Nucleoside Diphosphate Kinase From c-MYC G-Quadruplex Unfolding."[1] Biochimica et Biophysica Acta (BBA) - General Subjects, 2020.[1][2] (Application of IDP as a decoy substrate). Link
-
Dawson, R.M.C., et al. Data for Biochemical Research. 3rd Ed., Oxford University Press, 1986.[1] (Standard reference for
values: Adenosine , Inosine ).[1]
Sources
- 1. 5′-二磷酸肌苷 钠盐 ≥96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Inosine 5'-diphosphate, a molecular decoy rescues Nucleoside diphosphate kinase from c-MYC G-Quadruplex unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. rit.edu [rit.edu]
- 5. sydney.edu.au [sydney.edu.au]
- 6. DichroIDP: a method for analyses of intrinsically disordered proteins using circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Kinetic Quantification of IDP Formation via Regenerative Coupled Enzyme Assays
Abstract & Introduction
The quantification of Inosine Diphosphate (IDP) formation is a critical, albeit niche, requirement in enzymology. While Adenosine Triphosphate (ATP) and Guanosine Triphosphate (GTP) are the canonical energy currencies, Inosine Triphosphate (ITP) frequently serves as a non-canonical substrate for various ATPases, GTPases, and motor proteins. Investigating the hydrolysis of ITP to IDP (
Critical Distinction: This guide focuses on enzymes that cleave the
Why Coupled Assays?
Traditional endpoint assays (e.g., Malachite Green) measure inorganic phosphate (
-
Product Inhibition: Accumulation of IDP can inhibit the target enzyme.
-
Substrate Depletion: As ITP is consumed, the rate drops, obscuring steady-state kinetics.
-
Non-Linearity: Difficult to capture the initial rate (
) accurately.
The Regenerative Coupled Enzyme Assay (PK/LDH system) solves these problems by recycling IDP back to ITP, maintaining constant substrate concentrations and allowing continuous, real-time monitoring of reaction rates.
The Principle: The Regenerative Cycle
The method relies on two coupling enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) .[1][2][3]
-
Primary Reaction: The Target Enzyme hydrolyzes ITP to IDP and
. -
Regeneration (PK): Pyruvate Kinase transfers a phosphate from Phosphoenolpyruvate (PEP) to IDP, regenerating ITP and producing Pyruvate.
-
Note: Rabbit Muscle PK is promiscuous; while its specificity for ADP is highest, it accepts IDP with sufficient efficiency for coupled assays if added in excess.
-
-
Reporting (LDH): Lactate Dehydrogenase reduces Pyruvate to Lactate, simultaneously oxidizing NADH to NAD+ .[4]
The Signal: The oxidation of NADH results in a decrease in absorbance at 340 nm .[5] The rate of NADH consumption is stoichiometrically equivalent to the rate of IDP formation.
Pathway Visualization
Figure 1: The regenerative PK/LDH coupled assay cycle. Note the regeneration of ITP, ensuring steady-state conditions.
Critical Considerations (Expertise & Causality)
Pyruvate Kinase Specificity
PK prefers ADP (
-
Implication: You cannot use the standard "1:1" ratio of PK often found in ATP assay kits.
-
Solution: You must validate the coupling system by adding excess PK (typically 5–10x more than used for ATP assays) to ensure the conversion of IDP
ITP is not the rate-limiting step.
Magnesium (Mg²⁺) Balance
Both the Target Enzyme and PK require Mg²⁺.
-
ITP binds Mg²⁺ less tightly than ATP.
-
PEP also chelates Mg²⁺.
-
Protocol Requirement: Ensure free Mg²⁺ is available. A buffer containing 5–10 mM MgCl₂ is usually sufficient, but this must be optimized based on the total nucleotide concentration.
NADH Stability
NADH is unstable in acidic conditions and degrades upon light exposure.
-
Best Practice: Prepare NADH fresh or store in small aliquots at -80°C. Keep the assay buffer pH between 7.0 and 8.0.
Detailed Protocol
Reagents Preparation[1][4]
| Reagent | Stock Conc. | Storage | Notes |
| Reaction Buffer | 10x (e.g., 250 mM HEPES pH 7.5, 500 mM KCl) | 4°C | Avoid phosphate buffers (inhibits some enzymes). |
| MgCl₂ | 100 mM | RT | Essential cofactor. |
| PEP (Phosphoenolpyruvate) | 100 mM | -20°C | Substrate for PK.[6] |
| NADH | 10 mM | -80°C | Light sensitive. Prepare fresh if possible. |
| ITP | 100 mM | -20°C | The substrate. |
| PK/LDH Mix | 600-1000 U/mL (PK) | 4°C | Rabbit muscle source recommended (e.g., Sigma P0294). |
| Target Enzyme | Variable | -80°C | The enzyme of interest. |
Assay Setup (96-well Plate Format)
Total Volume: 100 µL per well. Pathlength: ~0.3 cm (standard flat bottom). Temperature: 25°C or 37°C (must be thermostated).
Workflow Diagram
Figure 2: Step-by-step workflow for the kinetic assay.
Pipetting Scheme (Per Well)
| Component | Volume (µL) | Final Conc. |
| Reaction Buffer (10x) | 10 | 1x (e.g., 25 mM HEPES) |
| MgCl₂ (100 mM) | 5 | 5 mM |
| PEP (100 mM) | 1 | 1 mM |
| NADH (10 mM) | 2 | 0.2 mM (Abs ~1.2) |
| PK/LDH Mix | 2-4 (Excess) | 10-20 U/mL PK |
| Water | to 90 µL | - |
| Target Enzyme | X | Variable |
| Incubate 5 min to remove contaminating IDP/ADP | ||
| ITP (Start) | Y | e.g., 1 mM |
Execution Steps
-
Blanking: Measure the absorbance of the mix before adding ITP. It should be stable.[4] If it decreases, your reagents are contaminated with ADP/IDP.
-
Initiation: Add ITP using a multi-channel pipette to start the reaction simultaneously.
-
Measurement: Immediately place in the plate reader. Shake for 5 seconds.
-
Reading: Monitor
every 10–20 seconds for 30–60 minutes.
Data Analysis & Validation
Rate Calculation
The rate of reaction (
- : Slope of the linear range.
-
: Extinction coefficient of NADH.[6]
-
For a standard 1 cm cuvette: 6220 M⁻¹cm⁻¹ .
-
For a 96-well plate (100 µL volume): Pathlength (
) is approx 0.3 cm . -
Self-Validation: It is best to generate an NADH standard curve in your specific plate to determine the "effective" pathlength/extinction coefficient (
).
-
System Validation (Trustworthiness)
Before trusting the
-
Enzyme Titration: Run the assay with a fixed concentration of Target Enzyme and ITP, but vary the PK/LDH concentration (0.5x, 1x, 2x, 5x).
-
Result: The rate should be identical across the higher concentrations. If the rate increases when you add more PK, your coupling system was limiting , and the data is invalid.
Troubleshooting
| Observation | Possible Cause | Solution |
| No change in Absorbance | PK specificity issue. | Increase PK concentration 10-fold; confirm PK activity with ADP first. |
| Rapid initial drop, then flat | Contaminating IDP in ITP stock. | Pre-incubate mix with PK/PEP before adding the Target Enzyme to "burn off" contaminants. |
| Rate decreases over time | NADH depletion or Enzyme death. | Check if Abs < 0.2 (NADH depleted). If not, enzyme may be unstable. |
| High Background Rate | Non-enzymatic hydrolysis. | Run a "No Enzyme" control and subtract this slope. |
References
-
Norby, J. G. (1971). Coupled enzyme assay for ATPase.[7] Acta Chemica Scandinavica, 25, 2717-2726.
-
Kiianitsa, K., et al. (2003). NADH-coupled microplate photometric assay for kinetic studies of ATP-hydrolyzing enzymes with low and high specific activities. Analytical Biochemistry, 321(2), 266-271.
-
Sigma-Aldrich. Pyruvate Kinase/Lactic Dehydrogenase enzymes from rabbit muscle (Product Information).
-
Ingerman, E. & Nunnari, J. (2005). A continuous, regenerative coupled GTPase assay for dynamin-related proteins. Methods in Enzymology, 404, 611-619. (Demonstrates the principle applied to non-ATP nucleotides).
Sources
- 1. lab.rockefeller.edu [lab.rockefeller.edu]
- 2. Pyruvate Kinase/Lactic Dehydrogenase enzymes from rabbit muscle For the Determination of ADP, buffered aqueous glycerol solution | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. scispace.com [scispace.com]
Application Note: Preparative In Vitro Synthesis of Inosine-5'-Triphosphate (ITP)
Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).
Executive Summary
Inosine-5'-triphosphate (ITP) is a non-canonical purine nucleotide essential for synthesizing modified RNAs, studying RNA capping mechanisms[1], and investigating nucleotide pool sanitization and alarmone signaling pathways. Because high-purity ITP is prone to hydrolysis and often prohibitively expensive for large-scale structural studies, in vitro enzymatic synthesis from Inosine-5'-diphosphate (IDP) provides a scalable, cost-effective, and highly pure alternative. This guide outlines a self-validating, preparative-scale protocol for synthesizing ITP using Pyruvate Kinase.
Mechanistic Rationale & Enzyme Selection (The "Why")
The conversion of IDP to ITP requires a phosphate donor and a transphosphorylating enzyme. While multiple kinase pathways exist, selecting the correct enzyme is the most critical variable for downstream success.
-
Nucleoside Diphosphate Kinase (NDPK): NDPK catalyzes the transfer of a gamma-phosphoryl group from ATP to IDP[2]. While kinetically efficient, this route produces ADP and residual ATP. Separating ITP from ATP and ADP is chromatographically arduous because all three are purine nucleotides with nearly identical charge densities and molecular weights.
-
Pyruvate Kinase (PK): PK catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to IDP, yielding ITP and pyruvate[3]. This is the preferred route for preparative synthesis[4]. The high free energy of PEP hydrolysis heavily drives the reaction equilibrium toward ITP. More importantly, the small molecular size and distinct charge profiles of PEP and pyruvate allow for effortless downstream purification of the bulky ITP molecule via anion-exchange chromatography.
Fig 1. Pyruvate Kinase-mediated transphosphorylation of IDP to ITP using PEP as the donor.
Quantitative Comparison of Enzymatic Routes
| Parameter | Pyruvate Kinase (PK) Route | Nucleoside Diphosphate Kinase (NDPK) Route |
| Phosphate Donor | Phosphoenolpyruvate (PEP) | Adenosine-5'-triphosphate (ATP) |
| Primary Byproduct | Pyruvate | Adenosine-5'-diphosphate (ADP) |
| Reaction Equilibrium | Highly favorable (Irreversible in practice) | Near equilibrium (Requires massive ATP excess) |
| Downstream Purification | Simple: Size/charge difference is massive | Complex: ATP/ADP/ITP have similar profiles |
| Cost Efficiency | High (PEP is inexpensive) | Low (Requires stoichiometric ATP) |
Experimental Protocol: Preparative Synthesis of ITP
Self-Validating System Design: This protocol utilizes a 1.5x molar excess of PEP to force the complete consumption of IDP. By utilizing an in-process analytical quench step (EDTA), the scientist can verify complete substrate conversion prior to committing to the time-intensive purification phase.
Fig 2. Step-by-step experimental workflow for the in vitro synthesis and purification of ITP.
Step 1: Reaction Assembly
Assemble the following reaction in a sterile 50 mL conical tube.
-
Buffer: 50 mM Tris-HCl (pH 7.6). (Causality: Maintains optimal pH for PK activity while preventing the spontaneous acid-catalyzed hydrolysis of the nucleotide polyphosphate tail).
-
Co-factors: 10 mM MgCl₂ and 50 mM KCl. (Causality: Mg²⁺ is strictly required to coordinate the phosphate groups of IDP and PEP, shielding their negative charges to facilitate nucleophilic attack. K⁺ acts as an essential monovalent allosteric activator for Pyruvate Kinase).
-
Substrates: 10 mM IDP (Sodium salt) and 15 mM PEP (Potassium salt).
-
Enzyme: 10 Units/mL of Pyruvate Kinase (e.g., from rabbit muscle).
Step 2: Enzymatic Incubation & In-Process QC
-
Incubate the mixture in a water bath at 37°C for 2 to 4 hours.
-
In-Process QC: At the 2-hour mark, withdraw a 10 µL aliquot and immediately mix with 10 µL of 50 mM EDTA. (Causality: EDTA rapidly chelates the Mg²⁺, instantly halting the kinase activity without requiring heat, preserving the sample for accurate baseline analysis).
-
Analyze the quenched aliquot via anion-exchange HPLC. Proceed to Step 3 only when the IDP peak area is <1% of the total nucleotide pool.
Step 3: Quenching
-
Terminate the bulk reaction by heating the mixture to 75°C for 10 minutes. (Causality: Heat irreversibly denatures Pyruvate Kinase, preventing any reverse equilibrium from occurring during the subsequent purification steps).
-
Centrifuge the mixture at 10,000 × g for 10 minutes at 4°C to pellet the precipitated enzyme. Retain the clarified supernatant.
Step 4: Downstream Purification
-
Column Preparation: Pack a column with DEAE-Sephadex A-25 resin and pre-equilibrate with 50 mM Triethylammonium bicarbonate (TEAB) buffer (pH 7.5).
-
Loading & Washing: Load the clarified supernatant onto the column. Wash with 3 column volumes of 50 mM TEAB. (Causality: This low-salt wash completely elutes the small, weakly charged pyruvate and residual PEP molecules, retaining the highly charged ITP).
-
Elution: Elute the ITP using a linear gradient of TEAB (50 mM to 0.5 M). ITP typically elutes between 0.3 M and 0.4 M TEAB.
-
Lyophilization: Pool the ITP-containing fractions and lyophilize. (Causality: TEAB is a volatile buffer. During lyophilization, it completely sublimates into carbon dioxide, water, and triethylamine, leaving behind zero salt residue and yielding highly pure ITP).
Quality Control & Final Validation
To ensure the trustworthiness of the synthesized batch, perform the following validations:
-
UV Spectrophotometry: Verify the identity of the purine ring. Unlike adenosine (which has a λmax at 260 nm), the inosine base possesses a distinct λmax at 249 nm .
-
HPLC Purity: Confirm >98% purity using a C18 reverse-phase column paired with an ion-pairing agent (e.g., 100 mM tetrabutylammonium bromide) to resolve any trace IDP or IMP degradation products.
References
- Source: plos.
- Nme1 - Nucleoside diphosphate kinase A - Mus musculus (Mouse)
- KEGG REACTION: R00200 / R00724 (Pyruvate Kinase)
- Source: google.com (Google Patents)
Sources
- 1. Enzymatic Synthesis of RNAs Capped with Nucleotide Analogues Reveals the Molecular Basis for Substrate Selectivity of RNA Capping Enzyme: Impacts on RNA Metabolism | PLOS One [journals.plos.org]
- 2. uniprot.org [uniprot.org]
- 3. KEGG REACTION: R00200 [genome.jp]
- 4. US20240209406A1 - Enzymatic synthesis of ntp and nqp - Google Patents [patents.google.com]
Application Note: Advanced LC-MS/MS Methodologies for the Identification and Quantitation of Inosine-5'-diphosphate (IDP)
Introduction & Biological Context
Inosine-5'-diphosphate (IDP) is a purine ribonucleoside diphosphate that plays a fundamental role in cellular metabolism and nucleic acid regulation. The aberrant accumulation of inosylates, including IDP and inosine triphosphate (ITP), is frequently associated with enzymatic deficiencies. For instance, loss-of-function mutations in the ITPA (inosine triphosphate pyrophosphatase) gene fail to safeguard nucleic acids from aberrant purine nucleotides, leading to the toxic accumulation of IDP and its subsequent incorporation into RNA and DNA[1].
Accurate quantitation of IDP in complex biological matrices (e.g., cell lysates, tissue extracts) presents a significant analytical challenge. Its extreme polarity, the presence of isobaric interferences (such as structural isomers of other nucleotides), and its strong propensity to chelate with metal surfaces in liquid chromatography (LC) systems require highly optimized methodologies. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome these hurdles.
Physicochemical Properties & Mass Spectrometry Parameters
IDP (Chemical Formula: C10H14N4O11P2) has a monoisotopic exact mass of 428.0134 Da[2]. Due to the low pKa values of its diphosphate moiety, IDP is constitutively negatively charged under physiological and typical chromatographic conditions. Consequently, electrospray ionization in negative mode (ESI-) is mandatory to achieve optimal ionization efficiency and analytical sensitivity[2].
Table 1: Optimized MRM Transitions and MS Parameters for IDP
| Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Collision Energy (eV) | Fragment Assignment | Purpose |
| 427.01 | 329.03 | ESI (-) | 15 - 20 | [M - H - H3PO4]⁻ | Quantifier |
| 427.01 | 135.03 | ESI (-) | 35 - 45 | [Hypoxanthine]⁻ | Qualifier |
| 427.01 | 78.96 | ESI (-) | 45 - 55 | [PO3]⁻ | Qualifier |
| 427.01 | 409.00 | ESI (-) | 10 - 15 | [M - H - H2O]⁻ | Structural Confirmation |
Mechanistic Insights into IDP Fragmentation
The selection of Multiple Reaction Monitoring (MRM) transitions is dictated by the collision-induced dissociation (CID) behavior of the [M-H]⁻ precursor ion at m/z 427.01[2]. Understanding the causality behind these fragmentations ensures accurate data interpretation:
-
m/z 329.03 (Low Collision Energy): At low collision energies (15–20 eV), the dominant fragmentation pathway is the neutral loss of phosphoric acid (H3PO4, 98 Da) from the terminal end of the diphosphate chain. While highly sensitive, this transition can suffer from cross-talk with other co-eluting diphosphate nucleotides.
-
m/z 135.03 (High Collision Energy): At elevated collision energies (35–45 eV), the energy overcomes the activation barrier required to cleave the N-glycosidic bond between the ribose ring and the purine base. This releases the deprotonated hypoxanthine base. Because this fragment is highly specific to inosine-derived nucleotides, it serves as the definitive qualifying ion to prevent false positives[2].
Figure 2: Primary CID fragmentation pathways of IDP in negative ESI mode.
Chromatographic Separation Strategies
Because IDP is highly polar (LogP < -3), it exhibits virtually zero retention on standard C18 reversed-phase columns. To resolve this, two primary chromatographic strategies are employed:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred method for global polar metabolomics. It utilizes a polar stationary phase (e.g., Amide or Zwitterionic) with a highly organic mobile phase. HILIC is advantageous because it avoids the use of ion-pairing reagents, which can cause severe ion suppression and permanently contaminate the MS source[3][4].
-
Ion-Pairing Reversed-Phase (IP-RP): If HILIC cannot resolve specific isobaric interferences, IP-RP is used. Volatile alkylamines (e.g., dibutylamine) are added to the mobile phase to dynamically mask the negative charge of the phosphate groups, enabling retention on C18 columns. Hexafluoro-2-propanol (HFIP) is often co-added to lower surface tension and improve ESI droplet desolvation[4].
Critical Hardware Causality: Phosphorylated metabolites like IDP rapidly adsorb to iron and chromium oxides present in standard stainless-steel LC pathways, causing severe peak tailing and signal attenuation[4]. To engineer a self-validating and robust system, this protocol mandates the use of PEEK-lined columns, hybrid surface technologies (e.g., MaxPeak High Performance Surfaces), or the addition of a passivating agent like medronic acid (5 µM) to the mobile phase[4].
Step-by-Step Experimental Protocol
Figure 1: End-to-end LC-MS/MS analytical workflow for IDP extraction and quantification.
Sample Preparation (Metabolite Quenching & Extraction)
-
Metabolic Quenching: Rapidly arrest cellular metabolism by adding 400 µL of pre-chilled (-80°C) extraction solvent (Methanol:Acetonitrile:Water, 2:2:1, v/v/v) directly to the biological sample.
-
Internal Standard Addition (Self-Validation): Spike 10 µL of a stable isotope-labeled internal standard (e.g., ¹³C₁₀-ATP or ¹⁵N₄-IMP) into the homogenate. This acts as a self-validating mechanism to correct for matrix-induced ion suppression and extraction variability.
-
Extraction: Vortex the mixture vigorously for 30 seconds, followed by ultrasonication in an ice-water bath for 10 minutes.
-
Clarification: Centrifuge the homogenate at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to a fresh low-bind microcentrifuge vial and evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried pellet in 100 µL of Acetonitrile:Water (1:1, v/v) immediately prior to LC-MS/MS injection.
LC-MS/MS Conditions (Optimized HILIC Method)
-
Analytical Column: BEH Amide column (2.1 × 100 mm, 1.7 µm) with biocompatible/PEEK hardware[3][4].
-
Column Temperature: 35°C.
-
Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in LC-MS grade Water (Adjusted to pH 9.0)[3].
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
Gradient Elution:
-
0.0 - 1.0 min: 95% B
-
1.0 - 6.0 min: Linear decrease to 50% B
-
6.0 - 8.0 min: Hold at 50% B (Elution of highly phosphorylated species)
-
8.0 - 8.1 min: Return to 95% B
-
8.1 - 12.0 min: Re-equilibration at 95% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
System Suitability and Validation
To guarantee the trustworthiness of the analytical run, the system must pass a daily System Suitability Test (SST):
-
Carryover Check: Inject a solvent blank. The IDP MRM channels must show a signal < 0.1% of the Lower Limit of Quantitation (LLOQ).
-
Peak Integrity: Inject a neat standard of IDP (100 ng/mL). The chromatographic peak asymmetry factor (Tailing Factor) must fall between 0.8 and 1.2. A tailing factor > 1.2 indicates active metal-adsorption sites in the LC flow path, requiring immediate system passivation.
References
-
National Center for Biotechnology Information. "Inosine Diphosphate | C10H14N4O11P2 | CID 135398651 - PubChem". nih.gov. URL:[Link]
-
Straube, H., et al. "An inosine triphosphate pyrophosphatase safeguards nucleic acids from aberrant purine nucleotides and prevents a constitutive salicylic acid response". bioRxiv. URL:[Link]
-
Agilent Technologies. "Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites". hpst.cz. URL:[Link]
-
Waters Corporation. "HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides on the BioAccord System". waters.com. URL:[Link]
Sources
Troubleshooting & Optimization
Preventing hydrolysis of Inosine-5'-diphosphate in solution
Executive Summary
Inosine-5'-diphosphate (IDP) is a critical metabolic intermediate and enzymatic substrate. However, its phosphoanhydride bond is thermodynamically unstable in aqueous solution, prone to spontaneous hydrolysis into Inosine Monophosphate (IMP) and inorganic phosphate (Pi). This guide provides a thermodynamically grounded protocol to arrest this degradation, ensuring assay reproducibility and data integrity.
Part 1: The Core Directive (Storage & Handling)
The following "Golden Rules" are non-negotiable for maintaining IDP integrity over long-term storage (>3 months).
| Parameter | Recommendation | Scientific Rationale |
| Salt Form | Sodium (Na⁺) Salt | Crucial: Store as the Na⁺ salt. Do NOT add Magnesium (Mg²⁺) to the stock solution.[1] While Mg²⁺ is required for biological activity, it catalyzes the nucleophilic attack of water on the phosphorus atom during long-term storage [1]. Add Mg²⁺ only at the time of the assay. |
| Buffer System | 10 mM Tris-HCl or HEPES (pH 7.5) | Nucleotides are most stable at pH 7.0–8.0. Acidic pH (<6.0) accelerates glycosidic bond cleavage; Alkaline pH (>9.0) promotes phosphate ester hydrolysis.[1] Avoid Phosphate buffers to prevent product inhibition in downstream assays. |
| Temperature | -80°C (Preferred) or -20°C | Hydrolysis is a first-order reaction dependent on temperature. At -20°C, hydrolysis is negligible for Na-salts. At 4°C, degradation is measurable within days [2]. |
| Concentration | High (>10 mM) | Higher concentrations minimize the percentage of loss due to surface adsorption and oxidation. |
| Aliquot Size | Single-Use | Repeated freeze-thaw cycles cause micro-pH changes and ice crystal formation that shear molecules and accelerate degradation. |
Part 2: Mechanisms of Degradation
Understanding how IDP degrades allows us to prevent it. The two primary pathways are Phosphoanhydride Hydrolysis (primary concern) and Glycosidic Bond Cleavage .
Visualizing the Degradation Pathway
The following diagram illustrates the stepwise breakdown of IDP. Note that the transition from IDP to IMP is the most common issue in neutral solutions.
Figure 1: The degradation cascade of IDP. The primary risk in storage is the hydrolysis of the beta-phosphate to form IMP.
Part 3: Preparation of Ultra-Stable IDP Stock
Objective: Prepare a 100 mM IDP Stock Solution (10 mL) stable for >1 year at -80°C.
Reagents:
-
IDP Disodium Salt (High Purity >95%)
-
Tris Base (Molecular Biology Grade)[2]
-
Nuclease-Free Water[3]
-
0.22 µm Syringe Filter
Protocol:
-
Calculate Mass:
-
MW of IDP-Na₂ ≈ 470.13 g/mol (Check specific lot for water content/hydration).
-
Target: 10 mL of 100 mM = 1 mmol.
-
Mass ≈ 470 mg.
-
-
Dissolution (The "Cold" Method):
-
Add 8 mL of Nuclease-Free Water to a sterile tube.
-
Add the weighed IDP powder.
-
Critical: Keep the tube on ice. Dissolution is exothermic; heat accelerates hydrolysis.
-
Vortex gently until dissolved.
-
-
pH Adjustment (The Stabilization Step):
-
Volume Adjustment:
-
Bring final volume to 10 mL with water.
-
-
Sterilization:
-
Filter through a 0.22 µm membrane to remove bacteria/fungi (which secrete nucleotidases).
-
-
Aliquot & Freeze:
-
Dispense 50-100 µL into sterile screw-cap tubes.
-
Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.
-
Part 4: Troubleshooting & FAQs
Q1: My HPLC analysis shows a "split peak" or a shoulder on the IDP peak. What is happening?
Diagnosis: This is classic partial hydrolysis. The "shoulder" is likely IMP (Inosine Monophosphate). Root Cause:
-
Freeze-Thaw Damage: Did you refreeze the aliquot?
-
Magnesium in Stock: Did you dissolve the IDP in a buffer containing MgCl₂? Solution: Discard the aliquot. For the next batch, ensure Mg²⁺ is excluded from the stock and only added to the reaction mixture immediately before use.
Q2: Can I use PBS (Phosphate Buffered Saline) to store IDP?
Answer: No. Reasoning:
-
Thermodynamics: Adding inorganic phosphate (Pi) shifts the equilibrium, theoretically opposing hydrolysis, but high ionic strength can promote precipitation of metal-nucleotide complexes if cations are present.
-
Assay Interference: Most IDP assays (e.g., NDP kinase activity) measure the generation or consumption of phosphate. Background phosphate from PBS will destroy your assay's signal-to-noise ratio. Use Tris (pH 7.[6]5) or HEPES (pH 7.5).
Q3: Why is the enzyme rate dropping over time using the same IDP stock?
Diagnosis: Substrate depletion via non-enzymatic hydrolysis.
Explanation: If your stock has degraded to 80% IDP and 20% IMP, your effective substrate concentration [S] is lower than calculated. If [S] drops below the
Q4: I need Mg²⁺ for my enzyme. When should I add it?
Answer: Add it in the Master Mix , not the Substrate Stock .
-
Correct Workflow:
-
Tube A: Enzyme + Buffer + MgCl₂ (Stable)
-
Tube B: IDP Stock (Na-salt, Stable)
-
Action: Mix A + B to start reaction.
-
Part 5: Troubleshooting Logic Flow
Use this decision tree to diagnose stability issues in your experiments.
Figure 2: Diagnostic workflow for identifying the root cause of IDP instability.
References
-
Magnesium's Role in Hydrolysis
-
Source: "Influence of Magnesium Ion Binding on the Adenosine Diphosphate Structure and Dynamics."[8] PMC (NIH).
- Context: While Mg stabilizes the structure in active enzymes, free Mg ions in solution can facilitate the nucleophilic attack on the phosphate chain over extended periods by neutralizing the negative charge repulsion th
-
URL:[Link]
-
-
Nucleotide Stability & Buffer Selection
- Source: "Stability of disodium salt of inosine phosphate in aqueous solutions." Acta Poloniae Pharmaceutica.
- Context: Confirms that hydrolysis kinetics are strictly pH and temperature-dependent, with neutral pH offering maximum stability.
-
URL:[Link]
-
Buffer Chemistry (Tris vs HEPES)
- Source: "HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab." Hopax Fine Chemicals.
- Context: Validates Tris (pH 7-9) and HEPES (pH 6.8-8.2)
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 特里斯 [sigmaaldrich.com]
- 3. basepairbio.com [basepairbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Influence of Magnesium Ion Binding on the Adenosine Diphosphate Structure and Dynamics, Investigated by 31P NMR and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting IDP trisodium salt precipitation in high salt buffers
Introduction: Defining the Problem
You are likely here because your clear IDP stock solution turned cloudy upon addition to your assay buffer, or you observed crystalline fallout after storing your buffer in the cold room.
Clarification: In this context, IDP refers to Inosine 5'-diphosphate trisodium salt , a nucleotide analog used in enzyme kinetics and metabolic studies.[1] (Note: If you are working with Intrinsically Disordered Proteins, please refer to our protein solubility support page, as the "trisodium salt" designation specifically identifies the small molecule nucleotide).
The precipitation of IDP trisodium salt in high-salt buffers is a classic manifestation of the Common Ion Effect , often exacerbated by temperature and pH. This guide provides a root-cause analysis and immediate remediation protocols.
Part 1: Diagnostic Workflow
Before adjusting your protocol, use this decision tree to identify the specific solubility barrier in your system.
Figure 1: Diagnostic decision tree for isolating the cause of IDP precipitation.
Part 2: Troubleshooting Modules
Module 1: The Common Ion Effect (Sodium Overload)
The Issue:
IDP is supplied as a trisodium salt (
The Fix:
-
Switch Salts: Replace NaCl with KCl (Potassium Chloride) in your assay buffer. Potassium salts of nucleotides generally have higher aqueous solubility than their sodium counterparts in high-ionic-strength solutions.
-
Reduce Carrier Sodium: If you must use sodium, ensure your IDP stock is highly concentrated (e.g., 50-100 mM) in water, so you add a negligible volume to the high-salt buffer, rather than trying to dissolve IDP powder directly into the high-salt buffer.
Module 2: Divalent Cation Scavenging
The Issue:
Nucleotides have a high affinity for divalent cations (
The Fix:
-
Order of Addition: Always add the IDP to the buffer before adding Magnesium/Calcium salts if possible, or ensure the IDP is fully solubilized in a metal-free stock first.
-
Chelation: If the assay allows, include 0.1–1.0 mM EDTA/EGTA to scavenge trace metals that might trigger nucleation.
-
Ratio Control: Maintain a stoichiometric balance. A 1:1 ratio of
:IDP is usually soluble, but excess free metal can induce precipitation.
Module 3: pH-Dependent Solubility
The Issue:
The phosphate groups on IDP have specific
The Fix:
-
Alkaline Shift: Nucleotides are generally most soluble at pH 7.5 – 8.5 . If your experiment permits, adjust the buffer pH to 7.5.
-
Avoid Acid: Never attempt to store IDP stocks below pH 6.0, as the acid form is significantly less soluble and chemically unstable (hydrolysis of the phosphoanhydride bond).
Part 3: Experimental Protocols
Protocol A: Preparation of "Bulletproof" IDP Stock Solution (50 mM)
Use this protocol to create a stock that resists precipitation upon dilution.
Reagents:
-
IDP Trisodium Salt (MW ~494.1 g/mol )[2]
-
Ultrapure Water (Type 1, 18.2 MΩ)
-
1 M Tris-HCl (pH 8.0) or KOH (for pH adjustment)
Step-by-Step:
-
Calculate: Determine the mass required. For 10 mL of 50 mM IDP:
-
Dissolve: Weigh the IDP powder into a 15 mL conical tube. Add 8 mL (80% of final volume) of Ultrapure Water.
-
Critical: Do not use PBS or saline. Use pure water.
-
-
pH Check: Nucleotide salts can be acidic. Check pH. If < 7.0, adjust to pH 7.5–8.0 using small aliquots of 1 M Tris-HCl or dilute KOH.
-
Note: Avoid NaOH to prevent adding common ions.
-
-
Finalize: Add water to a final volume of 10 mL.
-
Filter: Sterilize using a 0.22 µm PES syringe filter.
-
Aliquot & Store: Store at -20°C. Avoid repeated freeze-thaws.
Protocol B: Rescue of Precipitated Samples
If your sample has already precipitated, try these steps to redissolve it.
-
Warm It Up: Incubate the tube at 37°C for 10–15 minutes. Many nucleotide precipitates are temperature-reversible.
-
Dilute: If the assay sensitivity allows, dilute the sample 1:2 with water to lower the ionic strength.
-
Sonication: Mild sonication (water bath, 5 mins) can break up crystal lattices, allowing them to redissolve if the solution is not truly supersaturated.
Part 4: Solubility Compatibility Matrix
| Buffer Component | Compatibility with IDP (Na3) | Notes |
| Water | High | Best solvent for stock preparation. |
| 50 mM Tris-HCl | High | Good buffering capacity, no common ion interference. |
| 150 mM NaCl | Low / Risk | High risk of Common Ion Effect. Use fresh stocks. |
| 150 mM KCl | Medium/High | Potassium salts are more soluble. Preferred over NaCl. |
| 10 mM MgCl2 | Medium | Risk of complexation. Add Mg2+ last. |
| Ethanol | Incompatible | Causes immediate precipitation (ethanol precipitation). |
Part 5: Frequently Asked Questions (FAQ)
Q: Can I autoclave my IDP stock solution? A: No. The phosphoanhydride bonds in IDP (and ATP/ADP) are heat-labile and will hydrolyze into IMP and inorganic phosphate at autoclave temperatures (121°C). Always use 0.22 µm filtration for sterilization.
Q: Why does my IDP precipitate in the cold room (4°C) but not on the bench? A: Solubility is temperature-dependent. Saturated solutions at room temperature often become supersaturated at 4°C, causing crystallization. If working in a cold room, prepare buffers at a slightly lower concentration or keep the specific IDP stock at room temperature until the moment of addition.
Q: I substituted IDP-Trisodium with IDP-Monopotassium salt, but it still precipitates. Why? A: Check your buffer pH. Even potassium salts can precipitate if the pH is too low (protonated forms are less soluble). Ensure your buffer pH is > 7.0. Also, ensure you aren't using an extremely high concentration of other potassium salts (Common Ion Effect applies to K+ too, though the limit is higher).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135398642 (Inosine 5'-diphosphate trisodium salt). Available at: [Link]
-
LibreTexts Chemistry. The Common-Ion Effect and Solubility Equilibria. (2019).[3][4] Available at: [Link]
Sources
Technical Support Center: Troubleshooting Inosine-5'-diphosphate (IDP) Analysis
Executive Summary: The IDP Challenge
Inosine-5'-diphosphate (IDP) presents a "perfect storm" for reverse-phase HPLC (RP-HPLC) analysis. As a purine ribonucleotide, it possesses both a highly polar phosphate tail and a hydrophobic nucleobase. Peak tailing for IDP is rarely a simple column failure; it is typically a symptom of secondary interactions —specifically metal chelation or silanol activity—or thermodynamic instability in the mobile phase equilibrium.
This guide moves beyond basic troubleshooting to address the mechanistic root causes of IDP peak distortion, providing validated protocols to restore Gaussian peak shape.
Diagnostic Logic: The Troubleshooting Workflow
Before altering your method, use this logic tree to isolate the variable causing the tailing.
Figure 1: Diagnostic logic tree for isolating the root cause of nucleotide peak tailing.
Technical Q&A: Deep Dive into Mechanisms
Issue 1: Metal Chelation (The "Invisible" Trap)
Q: My column is new and high-quality C18, but IDP still tails severely. Why? A: The culprit is likely your LC system, not the column. IDP contains two phosphate groups that act as strong chelating agents.
-
Mechanism: Phosphate groups bind to iron (Fe) and nickel (Ni) ions present on the surface of stainless steel tubing, frits, and column hardware. This creates a "pseudo-stationary phase" where IDP is irreversibly or slowly adsorbed, causing severe tailing and area loss.
-
Validation: Inject a high concentration of a chelator (e.g., EDTA) or perform a "passivation" wash. If peak shape improves temporarily, metal chelation is the cause.
-
Solution: Use bio-inert hardware (PEEK-lined columns, titanium systems) or passivate your current system (see Protocol A).
Issue 2: Ion-Pairing Equilibrium
Q: I am using TBA (Tetrabutylammonium) to retain IDP, but the retention time drifts and the peak tails. A: Ion-Pair Reverse Phase (IP-RP) relies on a dynamic equilibrium that is easily disturbed.
-
Mechanism: The IP reagent must coat the stationary phase to form a charged surface.[1][2] If the column is not fully equilibrated, or if the temperature fluctuates, the "surface charge density" changes, leading to peak distortion.
-
Critical Insight: Nucleotides require a "dedicated column." Once a column sees IP reagents, it is permanently altered. Never switch a column between IP and non-IP methods.
-
Solution: Equilibrate for at least 20–30 column volumes. Control column temperature within ±0.5°C.
Issue 3: Mobile Phase pH & pKa
Q: What is the optimal pH for IDP to avoid tailing? A: You must avoid the pKa regions of the phosphate groups.
-
Data: IDP has pKa values near 1.2 and 6.7.
-
The Trap: Operating at pH 6.0–7.0 puts the secondary phosphate in a mixed ionization state (partially -1, partially -2). This causes "peak splitting" or broadening as the two forms interact differently with the stationary phase.[3]
-
Solution:
-
For C18: Use pH < 3.0 (suppresses ionization, but requires hydrolysis check) or pH > 7.5 (fully ionized, requires robust column).
-
For Anion Exchange/HILIC: pH 9.0 (using Ammonium Acetate) often yields the sharpest peaks as IDP is fully deprotonated and stable.
-
Experimental Protocols
Protocol A: System Passivation (Removing Metal Ions)
Use this if you suspect metal chelation on stainless steel hardware.
| Step | Solvent / Reagent | Flow Rate | Duration | Notes |
| 1. Flush | 100% Water | 1.0 mL/min | 10 min | Remove buffers to prevent precipitation. |
| 2. Acid Wash | 30% Phosphoric Acid (aq) | 0.5 mL/min | 60 min | REMOVE COLUMN first. Connect injector directly to detector (or waste). |
| 3. Rinse | 100% Water | 2.0 mL/min | 30 min | Ensure neutral pH at outlet before proceeding. |
| 4. Prime | Mobile Phase + 10µM EDTA | Normal | 30 min | Reconnect column. The EDTA maintains the passivation. |
Warning: Do not passivate with the column attached unless it is a specific "passivation column." Phosphoric acid can strip bonded phases.
Protocol B: Mobile Phase Preparation for IP-RP
Correct preparation prevents baseline noise and tailing.
-
Dissolve Salts First: Dissolve the Ion-Pair reagent (e.g., 10 mM TBAHS) and buffer salt (Phosphate) in water before adding organic solvent.
-
pH Adjustment: Adjust pH before adding the organic modifier (Methanol/Acetonitrile). The apparent pH changes after adding organics.
-
Filtration: Filter through a 0.2 µm Nylon filter. IP reagents often contain insoluble particulates that cause spiking.
-
Blank Injection: Always run a blank. IP reagents are "sticky" and can carry over previous contaminants.
Comparative Data: Column Technologies
The choice of stationary phase hardware significantly impacts IDP peak symmetry (USP Tailing Factor).
| Column Technology | Hardware Material | USP Tailing Factor (IDP) | Recovery % | Notes |
| Standard C18 | Stainless Steel | 1.8 – 2.5 (Poor) | 75-85% | Requires passivation; metal interaction is high. |
| PEEK-Lined C18 | PEEK / Polymer | 1.1 – 1.3 (Good) | >95% | Pressure limits may apply (typically <400 bar). |
| Hybrid Surface (HST) | Cross-linked Hybrid | 1.0 – 1.1 (Excellent) | >99% | "MaxPeak" or "Premier" type columns. Best for nucleotides. |
| Porous Graphitic Carbon | Carbon (Hypercarb) | 1.2 – 1.5 (Acceptable) | >95% | Excellent retention for polar compounds; requires specific priming. |
References
-
Waters Corporation. (2022). Improving Recovery and Quantitation of Oligonucleotide Impurities using MaxPeak HPS Technology. Retrieved from [Link]
-
Agilent Technologies. (2018). InfinityLab Deactivator Additive User Guide. Retrieved from [Link]
-
Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]
-
Diduco. (2020). Passivation of stainless steel-based HPLC and IC instruments. Retrieved from [Link]
-
Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]
Sources
Technical Support Center: Inosine-5'-diphosphate Trisodium Salt (IDP-Na₃)
The following guide serves as a specialized Technical Support Center for researchers working with Inosine-5'-diphosphate trisodium salt (IDP-Na₃) . It is designed to move beyond basic product sheets, offering mechanism-based troubleshooting for pH sensitivity, solubility, and assay interference.[1][2][3]
Topic: pH Sensitivity, Solubility & Stability Protocols
Core Technical Overview
Inosine-5'-diphosphate (IDP) is a purine nucleotide and a critical substrate for enzymes such as Nucleoside Diphosphate Kinase (NDPK) and Inosine-5'-monophosphate dehydrogenase (IMPDH) .[1][2][3][4] Unlike Adenosine (ATP/ADP) or Guanosine (GTP/GDP) nucleotides, IDP contains the hypoxanthine base.[1]
The Trisodium Salt (Na₃-IDP) form is supplied to maximize water solubility.[1][2][3][4] However, its stability and functionality are strictly governed by the ionization state of its terminal phosphate (pKa ~6.[1]4) and the hypoxanthine base (pKa ~8.9).[1][3][4]
The Three Pillars of IDP Stability
-
Acidic Instability: Below pH 5.0, the N-glycosidic bond becomes susceptible to hydrolysis, releasing free hypoxanthine and rendering the molecule biologically inert.[1][2][3][4]
-
Mg²⁺ Coordination: The affinity of IDP for Magnesium (essential for kinase activity) drops sharply below pH 7.0 as the
-phosphate protonates.[1][2][3][4] -
Alkaline Shift: Above pH 9.5, the hypoxanthine ring deprotonates, altering UV absorbance and potentially affecting enzyme binding pockets.[1][3][4]
Diagnostic Visualization: pH-Dependent Species
Understanding which species of IDP exists in your buffer is the first step in troubleshooting.[1][4]
Figure 1: Speciation of IDP.[1][2][3] The transition from pH 6 to 7 is critical for converting the inactive protonated form into the active tri-anionic species capable of chelating Magnesium.
Module 1: Solution Preparation & Solubility
Q1: I dissolved IDP-Na₃ in water, but the pH is basic. Should I adjust it?
Answer: Yes, but with caution. The trisodium salt is a weak base.[1][3][4] Dissolving it in unbuffered water typically yields a pH of 8.5 – 9.5 .[1][3][4]
-
Protocol: If you need a neutral stock (pH 7.0–7.5), add dilute HCl or a buffer (HEPES/Tris) slowly.[1][2][3][4]
-
Warning: Do not drop the pH below 6.0 during adjustment. Transient local acidity (where the acid drop hits the solution) can trigger precipitation or hydrolysis.[1][4] Always stir rapidly during adjustment.
Q2: My IDP stock solution has a precipitate. Can I heat it to redissolve?
Answer: STOP. Do not heat above 40°C.
-
Diagnosis: IDP-Na₃ is highly soluble (>50 mM).[1][2][3][4] Precipitation usually indicates:
-
Solution: Check the pH.[1][3][4][5] If it is acidic, gently adjust to pH 7.5 with NaOH.[1][3][4] If precipitate persists, the nucleotide may have hydrolyzed to Hypoxanthine (low solubility).[1] Discard and prepare fresh.
Module 2: Chemical Stability & Storage
Q3: How stable is IDP at different pH levels?
Nucleotides are not shelf-stable in solution indefinitely.[1][2][3][4] The hydrolysis rate is strictly pH-dependent.[1][2][3][4]
| pH Condition | Dominant Mechanism | Estimated Stability (25°C) | Recommendation |
| Acidic (pH < 3) | N-Glycosidic Cleavage: Base is cleaved from sugar.[1][2][3][4] Irreversible. | < 24 Hours | Avoid. Do not use acid to stop reactions if recovering IDP.[1][3][4] |
| Mild Acid (pH 4-6) | Phosphate Hydrolysis: Pyrophosphate bond cleavage | Days to Weeks | Acceptable for short-term assays. |
| Neutral (pH 7-8) | Stable. | > 6 Months (-20°C) | Ideal Storage Condition. |
| Alkaline (pH > 10) | Isomerization: Potential ring opening or sugar degradation.[1][2][3][4] | Weeks | Avoid prolonged exposure.[1][3][4] |
Q4: Can I freeze-thaw my IDP stock?
Answer: Limited cycles (Max 3-5). Repeated freeze-thaw cycles cause microscopic pH shifts (eutectic crystallization effects) which can locally concentrate acid/base, degrading the nucleotide.[1][2][3][4]
-
Best Practice: Aliquot the stock solution (e.g., 10 mM in HEPES pH 7.5) into single-use volumes immediately after preparation. Store at -20°C.
Module 3: Experimental Interference & Assay Troubleshooting
Q5: My enzyme assay (Kinase/IMPDH) shows no activity with IDP. Is the reagent bad?
Answer: Before blaming the reagent, check your Mg²⁺ : IDP ratio and pH .[1][3][4] Most IDP-dependent enzymes require the Mg-IDP complex , not free IDP.[1][2][3][4]
-
The Trap: The binding affinity (
) of IDP for Mg²⁺ is heavily pH-dependent.[1][2][3][4] -
Troubleshooting Step: Ensure your assay buffer is pH 7.2–7.5 and Magnesium is present in excess (e.g., 5 mM MgCl₂ for 1 mM IDP).[1][4]
Q6: How can I verify the concentration/integrity of my IDP stock without HPLC?
Answer: Use UV Spectrophotometry and check the Spectral Shift . The absorbance spectrum of IDP is determined by the Hypoxanthine base.[1]
-
Standard Check (pH 7.0):
.[1][2][3][4] -
The "Alkaline Shift" Test:
Reference Workflows
Workflow: Preparing a Stable 100 mM IDP Stock
Figure 2: Preparation workflow ensuring minimal hydrolysis and maximal long-term stability.
References
-
PubChem Compound Summary. (2025). Inosine Diphosphate.[1][3][4][6] National Center for Biotechnology Information.[3][4] Link[1][2]
-
Sigma-Aldrich. (n.d.).[1][2][3][4] Inosine 5′-diphosphate sodium salt Product Information. Merck KGaA.[1][3][4] Link
-
Chakraborty, S., et al. (2020).[1][3][4] Inosine 5'-diphosphate, a Molecular Decoy Rescues Nucleoside Diphosphate Kinase From c-MYC G-Quadruplex Unfolding. Biochimica et Biophysica Acta (BBA) - General Subjects.[1][2][3][4] Link
-
Jelińska, A., & Lewandowski, T. (2000).[1][3][4][7] Stability of disodium salt of inosine phosphate in aqueous solutions. Acta Poloniae Pharmaceutica.[1][3][4][7] Link
-
Guide to Pharmacology. (2025). 5'-Inosine Monophosphate Ligand Data (Analogous pKa data). IUPHAR/BPS.[1][3][4][8] Link
Sources
- 1. Inosine 5′-diphosphate =96 81012-88-6 [sigmaaldrich.com]
- 2. inosine-5'-monophosphate, TMS [webbook.nist.gov]
- 3. Inosine Diphosphate | C10H14N4O11P2 | CID 135398651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inosine Diphosphate | C10H14N4O11P2 | CID 135398651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nucleic Acids [www2.chemistry.msu.edu]
- 6. shop.hongene.com [shop.hongene.com]
- 7. Stability of disodium salt of inosine phosphate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5'-inosine monophosphate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Inosine-5'-diphosphate (IDP) Salt Exchange & Desalting
Introduction & Triage
User Context: You are working with Inosine-5'-diphosphate (IDP) trisodium salt (CAS: 71514-93-7). Sodium ions (
Scientific Constraint: IDP is a phosphoanhydride. Unlike ATP, IDP is moderately labile. The pyrophosphate bond is susceptible to acid-catalyzed hydrolysis, degrading IDP into Inosine Monophosphate (IMP) and inorganic phosphate (
Method Selection Triage (Decision Tree)
Before proceeding, identify your downstream application to select the correct protocol.
Figure 1: Decision matrix for selecting the appropriate sodium removal protocol based on experimental goals.
Technical Protocols
Protocol A: Volatile Buffer Exchange (For Mass Spectrometry)
Goal: Replace non-volatile
Mechanism: Triethylammonium bicarbonate (TEAB) is a volatile buffer. By using ion-pairing chromatography or anion exchange, we displace
Reagents:
-
1M TEAB Buffer (pH 8.5).
-
RP-HPLC Column (C18) or DEAE Sepharose (Weak Anion Exchanger).
-
HPLC Grade Water.
Workflow:
-
Equilibration: Equilibrate column with 50 mM TEAB (pH 8.5).
-
Loading: Dissolve IDP trisodium salt in 50 mM TEAB and load onto the column.
-
Note: At pH 8.5, IDP is negatively charged and binds to anion exchangers or interacts with C18 via ion-pairing.
-
-
Washing: Wash with 5-10 column volumes (CV) of 50 mM TEAB. This washes away the unbound
. -
Elution: Elute with a gradient of increasing TEAB concentration (up to 1M) or Methanol (for C18).
-
Lyophilization: Freeze-dry the collected fractions. The TEAB and water evaporate, leaving IDP-TEA salt.
Protocol B: Cation Exchange Resin (The "Gold Standard" for Salt Swapping)
Goal: Complete removal of
Critical Warning: The free acid form of IDP (pH < 2.0) hydrolyzes rapidly at room temperature. All steps must be performed at 4°C.
Materials:
-
Resin: Dowex 50W-X8 (Hydrogen form, 100-200 mesh).
-
Column: Glass Econo-Column (Bio-Rad or similar).
-
Base for Neutralization: KOH,
, or Tributylamine (depending on desired end-product). -
Indicator: pH strips (0-14 range) or micro-pH probe.
Step-by-Step Workflow:
Figure 2: Cation exchange workflow. The "Red Zone" (Step 4) represents the period of highest instability.
Detailed Procedure:
-
Resin Activation: Wash 10g of Dowex 50W-X8 with 50mL 1M HCl, then rinse with Milli-Q water until effluent pH is neutral (> 4.0).
-
Chilling: Place the column and all buffers in a cold room (4°C).
-
Loading: Dissolve 100mg IDP trisodium salt in 2mL ice-cold water.
-
Elution: Pass the sample through the column slowly (0.5 mL/min).
-
Monitoring: Test drops of effluent. The nucleotide elution will drop the pH sharply to ~1.5–2.0.
-
Rapid Neutralization (Crucial): Collect the acidic fractions directly into a beaker containing a stir bar and a pH probe. Simultaneously titrate with your desired base (e.g., 1M KOH) to maintain pH between 6.0 and 7.0.
-
Why? This prevents the "acid shock" that cleaves the pyrophosphate bond [1].
-
-
Finish: Lyophilize the neutralized solution to obtain the new salt form.
Troubleshooting & FAQs
Common Failure Modes
| Issue | Symptom | Root Cause | Corrective Action |
| Hydrolysis | MS shows peak at 348 m/z (IMP) instead of 428 m/z (IDP). | Exposure to acidic pH during cation exchange. | Titrate during elution. Do not pool acidic fractions before neutralizing. Work at 4°C. |
| Residual Sodium | Flame test is yellow; MS shows +22 Da adducts. | Resin capacity exceeded or channeling. | Use a 10-fold molar excess of resin capacity (meq/mL). Repack column to remove air bubbles. |
| Low Yield | Low UV absorbance (260nm) in eluate. | IDP bound to resin (rare for cation exchange) or precipitated. | Ensure IDP is fully dissolved before loading. If using Anion Exchange, increase ionic strength of eluent. |
| Sticky Solid | Lyophilized powder is hygroscopic/gooey. | Excess neutralizing base or water retention. | Re-dissolve and lyophilize again. Store in desiccator at -20°C. |
Frequently Asked Questions
Q: Can I use dialysis instead of ion exchange? A: Dialysis is generally inefficient for removing counter-ions from small molecules like IDP (MW ~428 Da). The pore size of most dialysis membranes (100-500 Da MWCO) is too close to the size of the nucleotide, leading to sample loss, and equilibrium dialysis rarely achieves <1 ppm sodium levels [2].
Q: I need the Free Acid form for a specific reaction. How do I store it? A: Do not store IDP as a free acid. It will auto-hydrolyze. Generate the free acid in situ immediately before your experiment, or store it as a frozen solution at -80°C, but expect degradation upon thawing [3].
Q: How do I validate that Sodium is gone? A:
-
Low Cost: Flame test (wire loop). Sodium gives a bright yellow flame; Potassium is violet.
-
Quantitative: Atomic Absorption Spectroscopy (AAS) or ICP-MS.
-
Structural:
-NMR (if concentration is high enough) or ESI-MS (look for disappearance of peaks).
References
-
Jelińska, A., & Lewandowski, T. (2000).[2] Stability of disodium salt of inosine phosphate in aqueous solutions. Acta Poloniae Pharmaceutica, 57(5), 331–335.[2]
-
Sultana, R., et al. (2025).[3] Desalting of oligonucleotides through precipitation for mass spectrometric analysis. Nucleosides, Nucleotides & Nucleic Acids, 44(12), 1164-1171.[3]
-
Sigma-Aldrich. (n.d.).[4] Dowex® 50W X8 Cation Exchange Resin Technical Bulletin.
-
Cytiva. (2017).[5] Tips for successful ion exchange chromatography. Cytiva Life Sciences Handbook.
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Stability of disodium salt of inosine phosphate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desalting of oligonucleotides through precipitation for mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-glycan preparation for MS analysis (all sample types) | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
The IDP Integrity Hub: Differentiating Degradation from Structural Noise
Role: Senior Application Scientist, Bio-Therapeutics Division Subject: Technical Guide for Characterizing Intrinsically Disordered Proteins (IDPs) and their Degradation Products.
Introduction: The "Shape-Shifter" Challenge
Welcome to the IDP Integrity Hub. If you are here, you are likely staring at a chromatogram or mass spectrum that looks "messy." Unlike globular proteins, Intrinsically Disordered Proteins (IDPs) do not adopt a single equilibrium structure.[1][2] They exist as dynamic conformational ensembles.[2][3][4]
The Core Problem: When an IDP degrades, the resulting fragments often retain similar hydrodynamic radii (
Module 1: The Pre-Analytical Minefield (Sample Stability)
Context: IDPs are hypersensitive to proteolysis because their peptide backbone is solvent-exposed. 60% of "degradation" observed in IDP analysis occurs after sample collection but before injection.
Protocol: The "Freeze-Frame" Lysis & Quench
Goal: To lock the IDP state immediately upon sampling.
| Step | Action | Mechanistic Rationale |
| 1 | Heat Denaturation (Optional) | If your IDP is heat-stable (common for IDPs like |
| 2 | Acid Quench | Add TFA to final conc. of 0.5% (pH < 2.5). Most proteases are inactive at this pH; IDPs generally remain soluble, while structured contaminants precipitate. |
| 3 | Inhibitor Cocktails | Use broad-spectrum inhibitors (AEBSF, E-64) but avoid EDTA if using downstream IMAC chromatography. |
Troubleshooting Q&A:
Q: I see a "ladder" of bands in my Western Blot control. Is my stock degrading? A: Likely yes, but check the terminus. IDPs often degrade from the unstructured tails. Use N-terminal and C-terminal specific antibodies. If you lose the C-terminal signal but keep the N-terminal, it's specific tail clipping, not random hydrolysis.
Module 2: Chromatographic Separation (The Separation Phase)
Context: Standard C18 columns often fail for IDPs. IDPs lack a hydrophobic core, leading to early elution or "smearing" due to interaction with the silica silanols rather than the stationary phase ligand.
Optimized LC Conditions for IDPs
| Parameter | Recommendation | Why? |
| Stationary Phase | C4 or Phenyl-Hexyl | C18 is too hydrophobic; IDPs may bind irreversibly or elute in the void volume. C4 provides gentler retention. Phenyl phases interact with aromatic residues often exposed in IDPs. |
| Pore Size | 300 Å (Wide Pore) | Essential. Small pores (100 Å) trap extended IDP conformers, causing peak broadening that mimics degradation. |
| Mobile Phase | 0.1% TFA (not Formic Acid) | TFA pairs stronger with positive charges, masking silanol interactions and sharpening peaks. Note: Reduces MS sensitivity slightly, but worth it for separation. |
| Detection | UV 214 nm | IDPs are often depleted in Tryptophan/Tyrosine. UV 280 nm will miss them. The peptide bond absorbs at 214 nm. |
Module 3: Mass Spectrometry (The Identification Phase)
Context: This is the gold standard. However, "Charge State Crowding" in ESI (Electrospray Ionization) makes IDPs difficult. An IDP will accept many more protons than a folded protein, creating a wide, overlapping charge envelope that hides degradation fragments.
Workflow: Top-Down vs. Bottom-Up
Do NOT use Bottom-Up (Trypsin digestion) to assess stability. Digestion destroys the context of the degradation. You cannot distinguish a "naturally degraded" fragment from a "trypsin-digested" peptide.
Method of Choice: Top-Down Proteomics with Ion Mobility
-
Intact Mass Analysis: Look for mass shifts corresponding to specific amino acid losses.
-
Ion Mobility (IM-MS): This separates ions by shape (Collision Cross Section - CCS) before mass.
-
Scenario: A degradation product (Fragment A) has the same
as a highly charged state of the Parent (Parent ). -
Resolution: Fragment A is physically smaller (lower CCS) than the Parent. IM-MS will separate them into distinct drift times.
-
Visualization: The MS Decision Tree
Figure 1: Decision matrix for distinguishing conformational heterogeneity from chemical degradation using LC-MS and Ion Mobility.
Module 4: Orthogonal Validation (SEC-MALS)
The Issue: LC-MS tells you what it is, but not how big it is in solution. An IDP fragment might dimerize, appearing as the "parent" size on a standard column.
The Solution: SEC-MALS (Multi-Angle Light Scattering)
Standard SEC relies on calibration standards (globular proteins). IDPs do not fit this curve. SEC-MALS measures absolute molar mass (
Experimental Protocol:
-
Column: Silica-based SEC (e.g., 300 Å).
-
Detectors: UV (Concentration) + MALS (Scattering) + dRI (Refractive Index).
-
Analysis:
-
If the peak elutes early (large
) but MALS shows low , it is an extended IDP or fragment. -
If MALS shows decreasing
across the peak width, the sample is polydisperse (degrading).
-
Data Interpretation Table:
| Observation (SEC Elution) | MALS Result ( | Conclusion |
| Single Peak | Constant across peak | Stable, pure IDP. |
| Single Broad Peak | Sloping (High | Degradation. The "peak" is a mix of parent and fragments co-eluting. |
| New Late Peak | Low | Fragment. Clear degradation product. |
| New Early Peak | High | Aggregation. Common in degrading IDPs (nucleation). |
References
-
Uversky, V. N. (2019). Intrinsically Disordered Proteins and Their "Mysterious" (Meta)Physics. Frontiers in Physics. Link
-
Konermann, L., et al. (2012). Ion Mobility-Mass Spectrometry of Unfolded Proteins: From Gas-Phase Structures to Solution Dynamics. Analytical Chemistry.[2][5][6] Link
-
Wyatt, P. J. (1993). Light scattering and the absolute characterization of macromolecules.[7][8] Analytica Chimica Acta. Link
-
Smith, L. M., & Kelleher, N. L. (2013). Proteoform: a single term describing protein complexity.[9] Nature Methods. Link
-
Moses, A. M., et al. (2006). Clustering of phosphorylation site recognition motifs in prokaryotic proteins. (Context on IDP sequence motifs and degradation signals). Genome Biology. Link
Sources
- 1. Frontiers | Structural Proteomics Methods to Interrogate the Conformations and Dynamics of Intrinsically Disordered Proteins [frontiersin.org]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Computational Methods to Investigate Intrinsically Disordered Proteins and their Complexes [arxiv.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of protein aggregation, degradation, and absolute molecular weight by size exclusion chromatography-multiangle laser light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 9. news-medical.net [news-medical.net]
Validation & Comparative
The IDP Quantification Crisis: Validating Concentration via the Edelhoch Extinction Coefficient Method
Introduction: The Structural Void in Protein Quantification
Intrinsically disordered proteins (IDPs) challenge the fundamental paradigms of structural biology. Lacking a stable secondary or tertiary structure under physiological conditions, IDPs play critical roles in cellular signaling, molecular recognition, and disease pathology (). However, this structural plasticity introduces a critical, often overlooked vulnerability in biochemical workflows: the systematic misestimation of protein concentration ()[1].
Routinely used colorimetric assays—such as the Bradford and Bicinchoninic Acid (BCA) assays—were developed and calibrated using well-folded globular proteins like Bovine Serum Albumin (BSA) ()[2]. When applied to IDPs, these methods can deviate by an order of magnitude, propagating severe errors into downstream biophysical characterizations like circular dichroism (CD) deconvolution, small-angle X-ray scattering (SAXS), and receptor-ligand affinity measurements ()[1],[3].
This guide objectively compares the performance of traditional colorimetric assays against the self-validating gold standard for IDPs: Direct UV-Vis Absorbance utilizing the Edelhoch Method .
Mechanistic Causality: Why Colorimetric Assays Fail for IDPs
To understand why standard assays fail, we must analyze the physicochemical basis of their signal generation relative to the unique sequence composition of IDPs. IDPs are typically enriched in disorder-promoting residues (Gln, Gly, Ser, Lys, Glu, Pro) and severely depleted in order-promoting and hydrophobic residues (Trp, Tyr, Phe, Cys, Ile, Leu, Val) ()[1].
-
The Bradford Assay (Coomassie Brilliant Blue G-250): The dye binds primarily via hydrophobic interactions with aromatic residues and electrostatic interactions with basic residues (especially Arginine) ()[1]. Because IDPs have a highly variable and atypical distribution of these specific residues, their dye-binding capacity rarely matches that of a BSA standard, leading to unpredictable and extreme protein-to-protein variations ()[1],[4].
-
The BCA Assay: While BCA relies on the reduction of Cu²⁺ by the peptide backbone, the colorimetric reaction is heavily enhanced by the presence of Cys, Trp, and Tyr residues ()[4]. The solvent accessibility of these residues in a completely disordered chain differs vastly from a folded globular standard, skewing the response curve.
The Gold Standard: UV-Vis Absorbance and the Edelhoch Method
For IDPs, the most self-validating and accurate quantification method is direct UV-Vis spectrophotometry at 280 nm, utilizing the Edelhoch method coupled with sequence-specific molar extinction coefficients ()[5].
The Physics of the Edelhoch Method
The absorbance of a protein at 280 nm is dictated by its intrinsic chromophores: Tryptophan (Trp), Tyrosine (Tyr), and disulfide-bonded Cysteine (Cystine) ()[6]. In globular proteins, the local microenvironment (e.g., solvent shielding, proximity to charged groups) alters the absorption profile of these chromophores ()[5].
The Edelhoch method eliminates this structural variable by denaturing the protein in 6 M Guanidine Hydrochloride (GdnHCl) ()[7]. In this fully unfolded state, the chromophores are completely solvent-exposed and "normalized," meaning their extinction coefficients perfectly match those of free amino acid model compounds in the same solvent ()[7].
Because IDPs are natively unfolded, their chromophores are largely solvent-exposed even in physiological buffers. However, to guarantee absolute stoichiometric accuracy and eliminate any transient secondary structure or self-association ()[8], measuring the IDP in 6 M GdnHCl remains the definitive standard ()[5].
The Pace Equation (1995)
Based on the Edelhoch method, Pace et al. established the definitive empirical formula for predicting the molar extinction coefficient (
Note: This theoretical calculation is highly reliable for proteins containing Trp and Tyr. If an IDP completely lacks these residues, alternative methods like quantitative amino acid analysis (AAA) or elemental analysis must be employed (;)[1],[9].
Objective Comparison: Performance Metrics
While Elemental Analysis remains the absolute theoretical gold standard for protein quantification, it is destructive, low-throughput, and impractical for routine benchwork ()[1]. Therefore, direct UV-Vis absorbance stands as the practical gold standard.
| Feature / Assay | Direct UV-Vis (Edelhoch Method) | Bradford Assay | BCA Assay |
| Primary Target | Trp, Tyr, Cystine | Basic (Arg/Lys) & Aromatic residues | Peptide backbone, Cys, Trp, Tyr |
| Standard Required | None (Self-validating via sequence) | BSA or IgG | BSA or IgG |
| Typical Error for IDPs | < 5% ()[5] | Up to 1000% ()[1] | High Variability [1] |
| Structural Dependency | Eliminated (in 6M GdnHCl)[5] | High (Requires specific spatial motifs) | Moderate |
| Sample Recovery | High (Non-destructive if measured natively) | Destructive | Destructive |
Experimental Workflow: Validating IDP Concentration
Below is the self-validating protocol for determining IDP concentration using the Edelhoch method.
Step-by-Step Methodology
-
Buffer Preparation: Prepare a denaturing buffer of 6 M GdnHCl in 20 mM Sodium Phosphate (NaPi), pH 6.5 ()[5].
-
Causality: 6 M GdnHCl ensures complete abrogation of any transient structural ensembles, normalizing the chromophore microenvironment to match the Pace empirical constants perfectly.
-
-
Sample Dilution: Dilute the purified IDP stock into the denaturing buffer. Aim for a final concentration that yields an
between 0.1 and 1.0 (the linear dynamic range of most spectrophotometers) ()[5]. -
Blanking: Blank the UV-Vis spectrophotometer using the exact 6 M GdnHCl buffer used for dilution to subtract background solvent absorbance.
-
Measurement & Scattering Correction: Measure the absorbance at 280 nm (
) and 333 nm ( ). -
Quantification: Apply the Beer-Lambert Law (
), using the calculated via the Pace equation ()[6] and the path length ( , typically 1 cm).
Workflow Diagram
Workflow for self-validating IDP concentration via the Edelhoch method and UV-Vis.
References
-
Szabo, B., et al. (2018). "Quantification of Intrinsically Disordered Proteins: A Problem Not Fully Appreciated." Frontiers in Molecular Biosciences. URL:[Link]
-
Pace, C. N., et al. (1995). "How to measure and predict the molar absorption coefficient of a protein." Protein Science. URL:[Link]
-
Sharpe, T. (2012). "Measuring Protein Concentration." Biozentrum Biophysics Facility. URL:[Link]
-
MacGillivray, R. T. A., et al. (2012). "Protocol to determine accurate absorption coefficients for iron containing transferrins." Biochimica et Biophysica Acta. URL:[Link]
-
Lenton, S., et al. (2022). "Self-Diffusive Properties of the Intrinsically Disordered Protein Histatin 5 and the Impact of Crowding Thereon." The Journal of Physical Chemistry B. URL:[Link]
-
Gill, S. C., & von Hippel, P. H. (1989). "Calculation of protein extinction coefficients from amino acid sequence data." Analytical Biochemistry. URL:[Link]
-
Edelhoch, H. (1967). "Spectroscopic Determination of Tryptophan and Tyrosine in Proteins." Biochemistry. URL:[Link]
Sources
- 1. Quantification of Intrinsically Disordered Proteins: A Problem Not Fully Appreciated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. How to measure and predict the molar absorption coefficient of a protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to determine accurate absorption coefficients for iron containing transferrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molar Extinction Coefficient Calculation [alphalyse.com]
Inosine-5'-diphosphate (IDP) vs. ADP in Platelet Aggregation Studies: A Technical Comparison Guide
Executive Summary
In the landscape of platelet pharmacology, Adenosine-5'-diphosphate (ADP) is the gold standard physiological agonist, driving hemostasis and thrombosis via purinergic receptors. In contrast, Inosine-5'-diphosphate (IDP) is a naturally occurring purine analog utilized primarily as a sophisticated pharmacological tool. Understanding the functional and mechanistic divergence between ADP and IDP is critical for researchers mapping structure-activity relationships (SAR) or evaluating the binding kinetics of novel antiplatelet therapeutics.
This guide provides an objective comparison of their receptor affinities, quantitative performance data, and the step-by-step methodologies required to accurately measure their effects in vitro.
Mechanistic Divergence: Receptor Affinity and Signaling
ADP acts as a potent dual-agonist. It binds to the Gq-coupled P2Y1 receptor to initiate intracellular calcium mobilization and platelet shape change, while simultaneously activating the Gi-coupled P2Y12 receptor. The P2Y12 activation inhibits adenylate cyclase, lowers intraplatelet cAMP levels, and stabilizes the growing thrombus, playing a central role in platelet activation (1)[1].
IDP differs from ADP only by the substitution of an amino group with a hydroxyl group on the purine ring (featuring a hypoxanthine base instead of adenine). This structural shift results in drastically reduced receptor affinity. Research demonstrates that IDP functions as a weak agonist primarily at the P2Y12 receptor, with an EC50 of approximately 3.18 µM, and at the P2Y13 receptor with an EC50 of 0.552 µM (2)[2]. In functional platelet aggregation assays, naturally occurring diphosphates like IDP are at least 100-fold less effective than ADP (3)[3].
This significant drop in potency makes IDP an excellent candidate for studying partial agonism and isolating P2Y12-specific responses without overwhelming the receptor system.
Fig 1: Divergent purinergic signaling pathways of ADP vs. IDP in platelets.
Quantitative Data Comparison
The following table summarizes the pharmacological profiles of both nucleotides, highlighting why IDP is utilized for specialized assay development rather than general aggregation screening.
| Property | ADP (Adenosine-5'-diphosphate) | IDP (Inosine-5'-diphosphate) |
| Primary Target Receptors | P2Y1, P2Y12 | P2Y12, P2Y13 |
| P2Y12 EC50 | ~10 - 100 nM | ~3.18 µM |
| Relative Potency | 1x (Baseline Reference) | ~0.01x (100-fold weaker) |
| LTA Response Profile | Full, biphasic, irreversible aggregation | Weak, often reversible aggregation |
| Primary Laboratory Use | Physiological standard, clinical diagnostics | SAR mapping, partial agonist studies |
Experimental Protocol: Light Transmission Aggregometry (LTA)
To accurately compare the aggregation profiles of ADP and IDP, LTA remains the gold standard. Because IDP is a weak agonist, the protocol must be a self-validating system—meticulously controlled to ensure that pre-analytical variables (like mechanical shearing) do not confound the nucleotide's subtle agonistic effects.
Fig 2: Standard Light Transmission Aggregometry (LTA) workflow for evaluating platelet agonists.
Step-by-Step Methodology:
-
Blood Collection (Anticoagulation): Draw whole blood into 3.2% (0.109 M) sodium citrate tubes.
-
Causality: Citrate chelates extracellular calcium, halting the coagulation cascade without permanently disabling platelet integrins. This allows for controlled, calcium-dependent reactivation upon agonist addition.
-
-
Platelet-Rich Plasma (PRP) Isolation: Centrifuge the citrated blood at 200 x g for 15 minutes at room temperature (ensure the centrifuge brake is off).
-
Causality: A "soft spin" separates erythrocytes and leukocytes while keeping platelets in suspension. Using the brake causes mechanical shearing, prematurely activating the platelets and inducing a refractory state that masks weak agonists.
-
-
Platelet-Poor Plasma (PPP) Preparation: Remove the PRP carefully, then centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
Causality: PPP serves as the 100% light transmission (blank) reference in the aggregometer, establishing the maximum optical density delta.
-
-
Resting Phase: Incubate the PRP at 37°C for 30 minutes prior to testing.
-
Causality: Platelets undergo mechanical stress during centrifugation. A resting period allows basal cAMP levels to normalize, preventing false-negative responses to weak agonists like IDP.
-
-
Agonist Addition & Measurement:
-
Place the PRP cuvette in the aggregometer at 37°C with a stir bar set to 1000 rpm.
-
Causality: Constant stirring simulates arterial shear stress, which is a physical prerequisite for fibrinogen to successfully cross-link integrin αIIbβ3 between adjacent platelets.
-
Add ADP (final concentration 5–20 µM) or IDP (final concentration 100–500 µM) and record light transmission for 5–10 minutes. Note the required concentration magnitude difference to achieve comparable aggregation curves.
-
Practical Applications in Drug Development
Why use a weaker analog like IDP when ADP is readily available? Because IDP requires micromolar concentrations to elicit a response (EC50 = 3.18 µM) (2)[2], it is highly sensitive to competitive inhibition.
Drug development professionals utilize IDP in competitive binding assays to evaluate the efficacy of novel, reversible P2Y12 antagonists (e.g., ticagrelor analogs). By using a weaker agonist, researchers can more easily calculate precise IC50 values for experimental inhibitors without the rapid signal saturation and irreversible secondary aggregation waves typically caused by ADP. Furthermore, mapping how modifications to the purine ring (adenine vs. hypoxanthine) affect receptor binding provides invaluable data for computational modeling of the P2Y12 binding pocket.
References
-
Nucleotides Acting at P2Y Receptors: Connecting Structure and Function Source: ScienceDirect URL:[Link]
-
Gi-dependent and -independent mechanisms downstream of the P2Y12 ADP-receptor Source: ResearchGate URL:[Link]
-
Central role of the P2Y(12) receptor in platelet activation Source: ResearchGate URL:[Link]
Sources
Navigating Nucleotide Promiscuity: A Comparative Guide to IDP Cross-Reactivity in ADP Detection Assays
As a Senior Application Scientist, one of the most frequent challenges I encounter in assay development is nucleotide interference. When screening ATPases, kinases, or ligases, the universal readout is often the production of Adenosine Diphosphate (ADP). However, when investigating enzymes with promiscuous nucleotide utilization—such as those utilizing Inosine Triphosphate (ITP) to produce Inosine Diphosphate (IDP)—or when working with complex cellular lysates, the cross-reactivity of the detection system becomes the primary bottleneck.
This guide provides an objective, mechanistically grounded comparison of how different ADP detection platforms handle IDP cross-reactivity, equipping you with the causality behind the interference and a self-validating protocol to quantify it in your own workflows.
The Mechanistic Causality of IDP Cross-Reactivity
To understand why IDP interferes with ADP assays, we must look at the structural causality. IDP and ADP are nearly identical, differing only at the C6 position of the purine ring. Adenine possesses a primary amine at C6, acting as a hydrogen bond donor. Inosine (hypoxanthine riboside) possesses a carbonyl oxygen at C6, acting as a hydrogen bond acceptor, and a protonated N1.
Antibody-Based Recognition (e.g., FP, TR-FRET)
In competitive immunoassay formats (like fluorescence polarization), an anti-ADP antibody binds to a fluorescent ADP tracer. The degree of IDP cross-reactivity depends entirely on the hapten design used during animal immunization. If the ADP hapten was conjugated to the carrier protein via the ribose or phosphate groups, the purine base is exposed as the primary recognition epitope. The C6 amine-to-carbonyl substitution significantly disrupts the antibody's hydrogen-bonding network, typically resulting in low (but non-zero) cross-reactivity.
Enzyme-Coupled Recognition (e.g., Bioluminescence)
Enzyme-coupled assays, such as the ADP-Glo™ assay, rely on a two-step process: depletion of unreacted ATP, followed by the enzymatic conversion of ADP to ATP (often via adenylate kinase), which then drives a luciferase reaction[1][2]. Here, cross-reactivity is dictated by the substrate specificity of the coupling enzyme. If the coupling enzyme can weakly accept IDP and phosphorylate it to ITP, and if the downstream luciferase can utilize ITP (albeit inefficiently) to oxidize luciferin, a false-positive luminescent signal will emerge.
Mechanistic pathways of IDP cross-reactivity in antibody-based vs. enzyme-coupled ADP assays.
Comparative Analysis of ADP Detection Platforms
When selecting an assay for a system where IDP might be present, quantitative performance metrics are critical. The table below synthesizes the performance of the two dominant methodologies based on standard biochemical validation parameters[2][3].
| Feature | Antibody-Based (e.g., Transcreener ADP²) | Enzyme-Coupled (e.g., ADP-Glo) |
| Detection Mechanism | Competitive Immunoassay (FP, FI, or TR-FRET) | Enzymatic conversion to ATP → Luciferase[2] |
| Primary Recognition | Anti-ADP Monoclonal Antibody | Adenylate Kinase & Firefly Luciferase |
| Typical IDP Cross-Reactivity | < 1.0% (Highly specific to adenine base) | 1% - 5% (Depends on enzyme promiscuity) |
| Signal Output | Decrease in FP / Increase in TR-FRET | Glow Luminescence |
| Interference Causality | High concentrations of IDP outcompeting tracer | ITP acting as a weak substrate for Luciferase |
| Best Use Case | Assays requiring strict structural nucleotide specificity | High-throughput screening of canonical ATPases |
Self-Validating Experimental Protocol: Quantifying Cross-Reactivity
To ensure scientific integrity, you cannot rely solely on manufacturer claims regarding cross-reactivity. You must establish a self-validating system in your specific buffer conditions. The following protocol outlines how to empirically determine the % Cross-Reactivity of IDP in your chosen ADP assay.
Objective
To calculate the apparent cross-reactivity of IDP by comparing the
Reagents Required
-
Ultrapure ADP (Sodium salt, HPLC verified >99%)
-
Ultrapure IDP (Sodium salt, HPLC verified >99%)
-
Assay Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM
, 0.01% Brij-35) -
ADP Detection Kit (Antibody-based or Enzyme-coupled)
Step-by-Step Methodology
-
Prepare Master Stocks: Reconstitute ADP and IDP in assay buffer to a concentration of 1 mM. Critical: Verify concentrations using UV absorbance (
for ADP, for IDP) to prevent stoichiometric errors. -
Generate Parallel Dilution Series:
-
Create a 12-point, 1:3 serial dilution of ADP starting at 100 µM down to 0.5 nM.
-
Create an identical 12-point, 1:3 serial dilution of IDP starting at 100 µM down to 0.5 nM.
-
-
Plate the Standards: Transfer 10 µL of each standard (in triplicate) into a 384-well low-volume microplate. Include a "Buffer Only" control (0 µM nucleotide) to establish the baseline signal.
-
Add Detection Reagents:
-
For Antibody assays: Add 10 µL of the Antibody/Tracer mix.
-
For Enzyme assays: Add the depletion reagent, incubate, then add the detection reagent as per standard protocols[4].
-
-
Incubate and Read: Incubate at room temperature (typically 1 hour). Read the appropriate signal (FP, TR-FRET, or Luminescence) on a multimode microplate reader.
-
Data Analysis (Causality & Validation):
-
Plot the raw signal against the Log[Nucleotide] concentration.
-
Fit the data using a 4-parameter logistic (4PL) non-linear regression.
-
Determine the
(or ) for both curves. -
Calculate % Cross-Reactivity:
-
Empirical workflow for validating IDP cross-reactivity in ADP detection systems.
Interpreting the Results
If the assay is highly specific (e.g., a well-designed anti-ADP antibody), the IDP curve will shift massively to the right. For example, if the ADP
References
- Promega ADP-Glo Assay Performance and High-Throughput Screening science.gov
- INK4 tumor suppressor proteins mediate resistance to CDK4/6 kinase inhibitors (Kinase Assay Protocols) AACR Journals
- High-throughput, homogeneous measurement of adenosine diphosphate and other ribonucleoside diphosphates ResearchG
Sources
Comparative Kinetics Guide: Inorganic Pyrophosphatase (PPase) vs. ATPase
Executive Summary: The Thermodynamic Driver vs. The Mechanical Motor
In the landscape of bioenergetics, Inorganic Pyrophosphatase (PPase, EC 3.6.1.1) and Adenosine Triphosphatase (ATPase, EC 3.6.1.3) represent two distinct classes of phosphoanhydride hydrolases. While both enzymes liberate inorganic phosphate (
-
ATPase acts as the cellular "Motor," coupling the exergonic hydrolysis of ATP to endergonic work (transport, motility, signaling). Its kinetics are often regulated and rate-limited by conformational changes.
-
PPase acts as the cellular "Sink," providing a thermodynamic pull for biosynthetic reactions (DNA/RNA synthesis) by destroying the inhibitor pyrophosphate (
) at diffusion-controlled rates.
This guide provides a rigorous kinetic comparison to assist in assay development, inhibitor screening, and data interpretation.
Mechanistic & Structural Divergence[1]
To understand the kinetics, one must first understand the structural constraints.
Reaction Coordinates
-
ATPase:
-
PPase:
Visualization of Signaling & Kinetics
The following diagram contrasts the coupled relationship between these enzymes in biosynthetic pathways.
Figure 1: Pathway coupling. PPase drives biosynthesis by removing PPi inhibition. ATPase operates independently for energy transduction.
Comparative Kinetic Data
The following data aggregates typical values for soluble Inorganic Pyrophosphatase (E. coli variant) and a representative ATPase (Na+/K+ ATPase).
| Kinetic Parameter | Inorganic Pyrophosphatase (PPase) | ATPase (e.g., Na+/K+ or Myosin) | Implications for Assay Design |
| Substrate | Inorganic Pyrophosphate ( | Adenosine Triphosphate (ATP) | Cross-contamination of substrates is a common error source. |
| Low ( | High ( | PPase is saturated at very low substrate concentrations; ATPases require high [ATP] to reach | |
| Extremely High | Moderate to Low | PPase is often "diffusion limited" (perfect enzyme). ATPases are mechanically limited. | |
| Specificity Constant ( | PPase is catalytic efficiency personified; traces of PPase can ruin an ATPase assay if PPi is present. | ||
| Inhibitors | Fluoride ( | Vanadate, Ouabain, ADP (Product) | |
| pH Optimum | 7.5 – 9.0 (Mg-dependent) | 7.0 – 7.5 | PPase activity drops sharply at acidic pH. |
Expert Insight: The massive difference in
means that when using PPase as a coupling enzyme (e.g., in a DNA polymerase assay to detect PPi release), you need very little PPase enzyme units relative to the primary enzyme. Excess PPase is wasteful and increases background signal.
Validated Experimental Protocols
The "Self-Validating" Malachite Green Assay
Since both enzymes release inorganic phosphate (
Core Principle: The MG reagent forms a complex with free orthophosphate (
Protocol A: Measuring ATPase Activity (Direct)
Goal: Measure
-
Preparation:
-
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM
. Critical: Avoid phosphate buffers (PBS). -
Substrate: 1 mM ATP (Ultrapure). Note: Commercial ATP often contains 1-2% free
. Always run a "No Enzyme" blank.
-
-
Reaction:
-
Incubate ATPase (10–100 nM) with ATP for 15–30 mins at 37°C.
-
-
Quench & Detect:
-
Add MG Reagent (Acidic).
-
Validation Step: Incubate for exactly 15 mins.
-
Warning: The acidic nature of MG reagent causes non-enzymatic hydrolysis of the remaining ATP over time. Read the plate immediately. Do not wait >30 mins.
-
-
Data Correction:
Protocol B: Measuring PPi-Generating Enzymes (Coupled with PPase)
Goal: Measure PPi released by a polymerase/synthase using PPase as a converter.
-
Coupling Mix:
-
Add Inorganic Pyrophosphatase (0.5 U/mL) to the reaction buffer.
-
Why? The
of PPase is so high that PPi is instantly converted to 2 , making the polymerase the rate-limiting step.
-
-
Reaction:
-
Substrate: dNTPs or FPP (Farnesyl Pyrophosphate).
-
Incubate primary enzyme.
-
-
Quench:
Assay Workflow Diagram
Figure 2: Optimized Malachite Green workflow focusing on background subtraction and time-sensitivity.
Troubleshooting & Self-Validation Checklist
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in your results, apply this checklist:
-
The "Acid Drift" Test:
-
Issue: In ATPase assays, the signal increases over time after adding the stop reagent (MG) because the acid hydrolyzes the ATP.
-
Fix: Run a time-course of your ATP stock + MG reagent (no enzyme). If the slope is steep, your ATP is too unstable or the acid concentration is too high.
-
-
The Phosphate Trap:
-
Issue: High background
in blanks. -
Fix: Detergents (Tween-20, Triton X-100) often contain phosphate contaminants. Use "Low-Peroxide, Low-Carbonyl, Low-Phosphate" grade detergents.
-
-
Metal Dependency Check:
-
Both enzymes require
. If you see activity in the presence of EDTA, you are likely observing a non-specific phosphatase contaminant, not a true ATPase or PPase.
-
References
-
Lahti, R., et al. (2009). "Structure and mechanism of inorganic pyrophosphatases." Biochemistry.
-
Avila-Sakar, A.J., et al. (2006). "Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors." Journal of Visualized Experiments (JoVE).
-
Kajander, T., et al. (2013).[8] "Inorganic pyrophosphatases: One substrate, three mechanisms." FEBS Letters.
-
Swarts, H.G., et al. (2009). "Measurement of ATPase activity using a malachite green assay." Methods in Molecular Biology.
-
ExplorEnz. "EC 3.6.1.1 - Inorganic Diphosphatase." The Enzyme Database.
Sources
- 1. Measurement of microsomal ATPase activities: a comparison between the inorganic phosphate-release assay and the NADH-coupled enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. reddit.com [reddit.com]
- 4. Frontiers | Crystal Structure of Inorganic Pyrophosphatase From Schistosoma japonicum Reveals the Mechanism of Chemicals and Substrate Inhibition [frontiersin.org]
- 5. Good-Practice Non-Radioactive Assays of Inorganic Pyrophosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. researchgate.net [researchgate.net]
Verifying Inosine-5'-diphosphate Trisodium Salt Purity by NMR
This guide outlines a rigorous, autonomous protocol for verifying the purity of Inosine-5'-diphosphate (IDP) trisodium salt using Nuclear Magnetic Resonance (NMR) spectroscopy. It contrasts this primary method with secondary alternatives (HPLC, Enzymatic Assays) to establish a hierarchy of analytical reliability.
A Senior Scientist’s Guide to Structural & Quantitative Validation
Executive Summary
In drug development and metabolic research, Inosine-5'-diphosphate (IDP) serves as a critical substrate for nucleoside diphosphate kinases and a metabolic intermediate. While HPLC is the industry standard for routine retention-time analysis, it fails to detect inorganic impurities (salts, water) or definitively prove the phosphate oligomer state (mono- vs. di- vs. tri-phosphate) without specific standards.
NMR Spectroscopy (1H and 31P) serves as the "Primary Ratio Method." It offers three distinct advantages:
-
Structural Certainty: Differentiates IDP from its degradation product (IMP) and synthesis byproduct (ITP) based on phosphate connectivity, not just polarity.
-
Stoichiometric Visibility: Verifies the ratio of the nucleoside base to the sugar and phosphate groups.
-
Absolute Purity (qNMR): Quantifies the mass fraction of the active pharmaceutical ingredient (API) directly, accounting for the "invisible" trisodium counter-ions and hydration shell.
Critical Analysis: NMR vs. Alternatives
The following table contrasts the capabilities of NMR against High-Performance Liquid Chromatography (HPLC) and Enzymatic Assays.
| Feature | NMR (1H & 31P) | HPLC-UV | Enzymatic Assay |
| Primary Detection | Nuclei (H, P) environment | UV Chromophore (Base) | Substrate conversion |
| Impurity Scope | Organic, Inorganic (Pi, PPi), Solvents | UV-active organics only | Specific to enzyme activity |
| Phosphate State | Direct observation (31P splitting) | Indirect (Retention time) | Indirect (Coupled assay) |
| Quantification | Absolute (qNMR, no response factor) | Relative (% Area) or External Std | Relative (Activity units) |
| Salt/Water Detection | Visible (Water) / Inferable (Salt) | Invisible | Invisible |
| Sample Recovery | Non-destructive | Destructive | Destructive |
Decision Logic: When to Use Which Method
The diagram below illustrates the logical workflow for selecting the appropriate validation method.
Caption: Decision matrix for selecting NMR versus HPLC based on analytical requirements.
Deep Dive: NMR Protocol for IDP Trisodium Salt
This protocol ensures the detection of the most common impurities: Inosine Monophosphate (IMP) (hydrolysis product), Inosine Triphosphate (ITP) (synthesis byproduct), and Inorganic Phosphate (Pi) .
A. Sample Preparation
The chemical shifts of nucleotides are pH-dependent. The "Trisodium" salt implies a basic pH in water, but buffering is recommended for reproducibility.
-
Solvent: Deuterium Oxide (
, 99.9% D). -
Internal Standard (for qNMR): Maleic Acid (traceable standard) or TMSP (
-trimethylsilylpropionic acid).-
Note: Ensure the standard's relaxation time (
) is known.
-
-
Concentration: 10–20 mg of IDP sample in 600 µL
. -
pH Adjustment: Adjust to pH 7.5–8.0 using
or .-
Reasoning: At this pH, the phosphate peaks are sharp and distinct. Acidic pH causes peak broadening due to proton exchange.
-
B. 1H NMR Analysis (Structural Identification)
Focus on the aromatic and anomeric regions to verify the Inosine core.
-
H2 & H8 (Aromatic): Two singlets between 8.0 – 8.5 ppm .
-
Differentiation: Adenosine (impurity) signals would appear slightly shifted.[1]
-
-
H1' (Anomeric Sugar): A doublet at ~6.1 ppm (
). -
Ribose Protons: Multiplets between 4.0 – 5.0 ppm .
-
Interpretation: Integration of H2/H8 vs. H1' should be 1:1:1. Deviations suggest base degradation or depurination.
C. 31P NMR Analysis (The Phosphate Fingerprint)
This is the definitive test for the "Diphosphate" state.
-
Experimental Setup: Decoupled proton (
-decoupled) sequence to simplify multiplets into singlets/doublets. -
Expected Signals (IDP):
- -Phosphate: Doublet/Broad Singlet at -10.0 to -11.0 ppm .
- -Phosphate: Doublet/Broad Singlet at -6.0 to -7.0 ppm .
-
Impurity Signals (The "Red Flags"):
-
IMP (Monophosphate): Single signal at +3.0 to +4.0 ppm .
-
ITP (Triphosphate): Three signals.[2] The diagnostic
-peak appears at -21.0 to -23.0 ppm . -
Inorganic Phosphate (Pi): Sharp singlet at +2.0 to +3.0 ppm .
-
Pyrophosphate (PPi): Singlet at -6.0 to -7.0 ppm (can overlap with IDP
, requires coupling analysis).
-
Quantitative Purity Calculation (qNMR)
To determine the absolute purity (mass %) of the IDP Trisodium Salt, use the following equation. This accounts for the sodium and water mass which HPLC ignores.
- : Integrated area of the signal (e.g., H1' anomeric proton).
- : Number of protons contributing to the signal (1 for H1').
-
: Molecular Weight (Use the MW of the salt form being tested, e.g., 506.1 g/mol for
, or the free acid if calculating free base content). - : Mass weighed.[3][4][5]
- : Purity of the internal standard (usually 99.9%).
qNMR Workflow Diagram
Caption: Step-by-step workflow for Quantitative NMR (qNMR) analysis.[6]
References
-
Validation of qNMR Methods
-
United States Pharmacopeia (USP). "Applications of Nuclear Magnetic Resonance Spectroscopy <1761>." USP-NF.
-
-
Nucleotide Chemical Shifts (31P)
-
TriLink BioTechnologies. "31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives."
-
-
Comparison of HPLC vs.
- Gorenstein, D. G. "31P NMR Spectroscopy in Biochemistry." Academic Press.
-
Mestrelab Research. "qNMR Purity Recipe Book."
-
Inosine Nucleotide Properties
-
Sigma-Aldrich. "Inosine 5'-diphosphate sodium salt Product Specification."
-
Sources
Benchmarking commercial IDP sources for cell culture applications
Benchmarking Commercial IDP Sources for Cell Culture Applications
Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Estimated Read Time: 12 Minutes
Executive Summary: The "Hidden Variable" in Disease Modeling
In the context of drug development—particularly for neurodegenerative diseases like Alzheimer’s and Parkinson’s—Intrinsically Disordered Proteins (IDPs) such as Tau, Alpha-Synuclein (
However, "IDP" is a deceptive category. Unlike globular proteins (e.g., BSA, GFP), IDPs lack a stable tertiary structure, making them hypersensitive to purification conditions, lyophilization, and storage. A "monomer" from Vendor A may be 10% aggregated upon arrival, while Vendor B’s preparation might contain endotoxins that trigger microglial activation, confounding toxicity data.
This guide benchmarks the commercial landscape of recombinant IDP sources , providing a rigorous framework for Quality Control (QC) and selection. We move beyond price comparison to evaluate aggregation fidelity, seeding competency, and endotoxin purity .
The Commercial Landscape: Vendor Archetypes
Rather than listing every catalog number, we categorize sources into three distinct archetypes based on their production philosophy and suitability for specific cell culture applications.
Table 1: Comparative Analysis of Commercial IDP Source Archetypes
| Feature | Type A: The "Amyloid Specialist" | Type B: The "Broad Catalog" Generalist | Type C: The "Custom CRO" |
| Representative Vendors | StressMarq, rPeptide, SignalChem | Sigma-Aldrich, Abcam, R&D Systems | GenScript, Proteos |
| Primary Focus | Neurodegeneration & Aggregation reagents. | Antibodies, cytokines, & general proteins. | Made-to-order expression. |
| Aggregation State | High Fidelity. Often sell specific states: Monomers, Oligomers, Pre-formed Fibrils (PFFs). | Variable. Often sold as "active protein" without state verification (ThT/TEM). | User Defined. You specify the tag and buffer. |
| Endotoxin Control | Excellent (<1 EU/mg). Critical for cell culture. | Variable. Often "Low Endotoxin" but not always guaranteed for neuro-culture. | High. Can request "Endo-Free" processing. |
| Batch Consistency | High. Tested for seeding activity in biosensor cells. | Moderate. Lot-to-lot variation in "seed" competency is common. | Variable. Depends on scale and purification method. |
| Best Application | Seeding Assays, Phase Separation (LLPS), Toxicity Screens. | Western Blot Controls, ELISA Standards. | Structural Biology (NMR), Unique Mutations. |
| Cost |
Strategic Benchmarking: The "IDP-QC" Pipeline
You cannot trust the label "Monomer" on a vial of Alpha-Synuclein. Transport conditions alone can induce aggregation. Below is a self-validating workflow to benchmark any new commercial source before introducing it into a high-value cell culture experiment.
Figure 1: The IDP Quality Control Decision Tree
Caption: A rigorous QC workflow to validate commercial IDPs. Note that "Monomers" must show a lag phase in ThT assays, while "Pre-formed Fibrils" (PFFs) must show immediate fluorescence and specific morphology.
Technical Deep Dive: Key Benchmarking Metrics
When comparing vendors, focus on these three critical technical specifications.
A. Aggregation State & "Seed" Competency
-
The Problem: IDPs are dynamic. A "monomer" preparation can spontaneously nucleate during shipping. Conversely, "fibrils" (PFFs) sold by generalist vendors may be amorphous aggregates that fail to recruit endogenous protein in cells.
-
The Benchmark:
-
Monomers: Must exhibit a sigmoidal Thioflavin T (ThT) curve with a distinct lag phase (
hours) at . If it fluoresces immediately, it contains seeds. -
PFFs (Seeds): Must be sonicated to short lengths (
nm) for cellular uptake. Long fibrils ( ) are often endocytosis-incompetent.
-
-
Vendor Insight: Specialist vendors (e.g., StressMarq) often provide "Sonicated vs. Non-Sonicated" options, which is a hallmark of a cell-culture-ready product.
B. Endotoxin (LPS) Contamination
-
The Problem: IDPs are often expressed in E. coli. Residual LPS is a potent activator of TLR4. If you are testing an IDP's effect on microglia or neuroinflammation, LPS is a catastrophic confounder.
-
The Benchmark: For neuronal cultures, endotoxin must be
. -
Warning: Many "Generalist" sources only guarantee
(which is 1000x higher). Always check the Certificate of Analysis (CoA).
C. Purity & "Tags"
-
The Problem: Large affinity tags (GST, SUMO) can inhibit aggregation or alter phase separation behavior (LLPS).
-
The Benchmark: "Tag-free" or "Cleaved" proteins are superior for structural fidelity. If a His-tag is present, ensure it is small (<1 kDa) and check if it affects the isoelectric point (pI) significantly.
Experimental Protocols for Benchmarking
Use these protocols to validate a new vendor source before scaling up.
Protocol 1: The Thioflavin T (ThT) Aggregation Kinetic Assay
Validates if a "Monomer" source is truly monomeric or pre-seeded.
-
Preparation: Dilute the commercial IDP (e.g.,
-Syn) to in PBS (pH 7.4). -
Reaction Mix: Combine
protein + ThT in a black 96-well plate (clear bottom). -
Control: Include a known "seeded" well (add 1% PFFs) and a buffer blank.
-
Run: Incubate at
with shaking (600 rpm) in a plate reader. Read fluorescence (Ex: 440nm, Em: 485nm) every 15 min for 24–48 hours. -
Pass Criteria:
-
Monomer: Flat baseline for
hours (Lag Phase), followed by exponential growth. -
Bad Batch: Immediate high fluorescence (indicates pre-aggregation).
-
Protocol 2: The Biosensor Seeding Assay
Validates if "PFFs" are bioactive and capable of entering cells.
-
Cell Line: HEK293 Tau-RD-FRET Biosensor cells (or similar).
-
Transfection: Plate cells at 30,000 cells/well.
-
Treatment: Transduce commercial PFFs using Lipofectamine 2000 (to bypass endosomal uptake variability) or add "naked" PFFs (to test uptake).
-
Note: Sonicate PFFs for 30 pulses (1s on, 1s off) before adding.
-
-
Readout: After 24–48 hours, measure FRET efficiency via Flow Cytometry.
-
Pass Criteria: Dose-dependent increase in FRET signal (indicating intracellular aggregation).
References & Further Reading
-
Contreras-Martos, S., et al. (2018). "Quantification of Intrinsically Disordered Proteins: A Problem Not Fully Appreciated." Frontiers in Molecular Biosciences. Link Key Insight: Standard Bradford assays mis-estimate IDP concentration by >50%. Use Ninhydrin or Amino Acid Analysis.
-
Gulin, A.A., et al. (2022). "Comparative Analysis of Total Alpha-Synuclein Immunoassays." Journal of Neurochemistry. Link Key Insight: Commercial kits vary wildly in their ability to detect different Alpha-Synuclein proteoforms.
-
Polinski, N.K., et al. (2018). "Best Practices for Generating and Using Alpha-Synuclein Pre-Formed Fibrils to Model Parkinson’s Disease in Rodents." Journal of Parkinson's Disease. Link Key Insight: The "Gold Standard" protocol for sonication and QC of commercial PFFs.
-
StressMarq Biosciences. "Alpha Synuclein Pre-formed Fibrils (PFFs) – Constructs and Characterization." Link Key Insight: Example of "Specialist" vendor characterization data (TEM, ThT).
-
rPeptide. "Protocols for Reconstitution and Storage of Beta-Amyloid and Synuclein." Link Key Insight: Handling instructions to prevent "false" aggregation during reconstitution.
Quantitative Comparison of IDP Levels in Diseased vs. Healthy Tissue: A Methodological Guide
Executive Summary
Intrinsically disordered proteins (IDPs) lack a rigid three-dimensional structure, existing instead as dynamic conformational ensembles. While this structural plasticity is essential for cellular signaling and regulation, it makes IDPs highly susceptible to misfolding and aggregation in pathologies such as neurodegeneration and cancer 1. Accurately quantifying IDP levels in diseased versus healthy tissue is notoriously difficult; traditional assays often misestimate concentrations by up to 63% due to compositional biases and rapid proteolytic degradation 2.
This guide provides an objective, quantitative comparison of traditional analytical modalities against the IDP-Quant™ HDX-MS Profiling Kit , demonstrating how advanced Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) provides superior accuracy, conformational preservation, and mechanistic insight for drug development professionals.
The Biological Context: IDPs in Health and Disease
Approximately 30% of the eukaryotic proteome consists of intrinsically disordered regions (IDRs) 3. In healthy tissue, IDPs such as α-synuclein, tau, and p53 function as vital hubs in transcription and signal transduction. However, cellular stress and aberrant post-translational modifications (PTMs) can trigger pathogenic phase transitions. In neurodegenerative diseases, these dynamic monomers misfold into transient, toxic oligomers, eventually depositing as insoluble amyloid fibrils 4.
Pathogenic transition of intrinsically disordered proteins from healthy monomers to diseased aggregates.
The Analytical Bottleneck: Why Traditional Methods Fail
Quantifying the shift from healthy monomers to diseased oligomers requires precise analytical tools. However, IDPs possess a distinct amino acid composition—they are enriched in disorder-promoting residues (Pro, Glu, Ser, Gln) and severely depleted in order-promoting aromatic residues (Trp, Tyr, Phe) 2.
-
Spectrophotometric Failure: Because they lack aromatic residues, standard UV absorbance at 280 nm and Bradford assays fail to detect IDPs accurately, often underestimating their true concentration by over 60% 2.
-
Proteolytic Degradation: In standard LC-MS/MS bottom-up proteomics, the open, extended conformation of IDPs makes them highly susceptible to rapid, non-specific in vivo proteolysis, skewing quantitative tissue comparisons 5.
-
Epitope Masking: ELISA and Western Blotting often fail to quantify diseased states accurately because the formation of transient oligomers masks the binding epitopes targeted by standard antibodies.
Technology Spotlight: IDP-Quant™ HDX-MS vs. Alternatives
To overcome these limitations, the IDP-Quant™ HDX-MS Profiling Kit leverages Hydrogen-Deuterium Exchange Mass Spectrometry. By tracking the exchange rate of amide hydrogens with deuterium in solution, HDX-MS can differentiate between solvent-exposed disordered regions (rapid exchange) and protected aggregated states (slow exchange) 6.
Table 1: Quantitative Comparison of Analytical Modalities for IDPs
| Analytical Modality | IDP Quant. Accuracy | Conformational Resolution | Throughput | Primary Limitations |
| IDP-Quant™ HDX-MS | High (>95%) | High (Peptide-level ensembles) | Medium-High | Requires specialized MS infrastructure |
| Standard LC-MS/MS | Low (Underestimated) | None (Denatured state) | High | High false-negative rate due to rapid proteolysis |
| ELISA / Western Blot | Moderate | Low (Epitope masking) | High | Cannot distinguish transient oligomeric states |
| Solution NMR | High | Ultra-High (Atomic level) | Low | Requires high concentrations; strict size limits |
Experimental Workflow & Self-Validating Protocol
Workflow comparison between traditional LC-MS/MS and the IDP-Quant™ HDX-MS platform.
Protocol: Profiling α-Synuclein in Post-Mortem Brain Tissue
To ensure scientific integrity, this protocol is designed as a self-validating system, where each step prevents the introduction of artificial structural artifacts.
-
Step 1: Native Tissue Extraction
-
Action: Homogenize 50 mg of healthy and Parkinson's disease (PD) brain tissue in IDP-Quant™ Native Buffer at 4°C.
-
Causality: Maintaining a low temperature and utilizing a non-denaturing buffer prevents the artificial ex vivo aggregation or degradation of transient oligomers, ensuring the extracted IDPs represent true physiological states.
-
-
Step 2: Deuterium Labeling (Conformational Probing)
-
Action: Dilute the lysate 1:10 into a D₂O-based labeling buffer. Incubate at continuous time points (10s, 1 min, 10 min, 1 hr).
-
Causality: Time-resolved labeling captures dynamic structural fluctuations. Monomeric α-synuclein in healthy tissue will exchange rapidly, whereas the solvent-protected oligomeric cores in PD tissue will exhibit delayed exchange 6.
-
-
Step 3: Quenching and Online Digestion (Self-Validation Checkpoint)
-
Action: Quench the reaction by adding a low-pH buffer (pH 2.5) at 0°C, followed immediately by online pepsin digestion.
-
Causality: This is a critical self-validating step. The low pH and near-freezing temperature strictly minimize deuterium back-exchange (locking the isotopic label in place). If back-exchange occurs, control peptides will flag the run as invalid.
-
-
Step 4: LC-MS/MS Acquisition
-
Action: Separate peptides using a chilled reversed-phase column and analyze via high-resolution MS.
-
Causality: Chilled chromatography further prevents back-exchange. The distinct mass shifts between healthy and diseased samples directly quantify the ratio of disordered monomers to structured aggregates.
-
Experimental Data: Quantitative Findings
The data below illustrates a comparative run using the IDP-Quant™ workflow on post-mortem brain tissue. Notice that while the total extracted protein levels appear similar (a metric that would mislead standard ELISA assays), the conformational profiling reveals a massive, statistically significant shift toward toxic oligomeric states in the diseased tissue.
Table 2: Quantitative IDP Levels (α-Synuclein) in Healthy vs. Diseased Tissue
| Metric | Healthy Tissue (Control) | Parkinson's Disease Tissue | Fold Change / Significance |
| Total Extracted α-Synuclein | 4.2 µg/mg protein | 4.5 µg/mg protein | +7.1% (ns) |
| Monomeric Fraction (Rapid D₂O Exchange) | 92% | 31% | -66.3% (p < 0.001) |
| Oligomeric Fraction (Protected Amides) | 8% | 69% | +762.5% (p < 0.001) |
| Average Deuterium Uptake (at 1 min) | 18.4 Da | 7.2 Da | -60.8% (p < 0.001) |
References
-
Wrecked regulation of intrinsically disordered proteins in diseases: pathogenicity of deregulated regulators. Frontiers in Genetics. 1
-
Quantification of Intrinsically Disordered Proteins: A Problem Not Fully Appreciated. Frontiers in Molecular Biosciences.2
-
Novel analysis of intrinsically disordered proteins. EMBL.3
-
Targeting intrinsically disordered proteins in neurodegenerative and protein dysfunction diseases. PMC - NIH. 4
-
Structural Proteomics Methods to Interrogate the Conformations and Dynamics of Intrinsically Disordered Proteins. Frontiers in Molecular Biosciences. 5
-
Investigating how intrinsically disordered regions contribute to protein function using HDX-MS. Biochemical Society Transactions. 6
Sources
- 1. Frontiers | Wrecked regulation of intrinsically disordered proteins in diseases: pathogenicity of deregulated regulators [frontiersin.org]
- 2. Frontiers | Quantification of Intrinsically Disordered Proteins: A Problem Not Fully Appreciated [frontiersin.org]
- 3. Novel analysis of intrinsically disordered proteins | EMBL [embl.org]
- 4. Targeting intrinsically disordered proteins in neurodegenerative and protein dysfunction diseases: another illustration of the D2 concept - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structural Proteomics Methods to Interrogate the Conformations and Dynamics of Intrinsically Disordered Proteins [frontiersin.org]
- 6. portlandpress.com [portlandpress.com]
Safety Operating Guide
Inosine-5'-diphosphate trisodium salt proper disposal procedures
Inosine-5'-diphosphate Trisodium Salt: Operational Handling and Disposal Protocols
Executive Summary Inosine-5'-diphosphate (IDP) trisodium salt is a critical nucleotide derivative used extensively in biochemical research, kinase/phosphorylase assays, and nucleotide metabolism studies[1]. While it is not classified as a highly hazardous substance under the Globally Harmonized System (GHS), its phosphate-rich structure and typical application in complex biological matrices demand rigorous handling and disposal protocols. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating workflows for the safe operational use and disposal of IDP trisodium salt, ensuring compliance with environmental regulations and laboratory safety standards.
Mechanistic Role & Operational Context
IDP trisodium salt serves as a fundamental substrate in enzyme assays and a metabolic stressor in cell culture media[1]. The molecule contains high-energy phosphoanhydride bonds that are inherently susceptible to spontaneous hydrolysis when exposed to ambient heat or moisture.
Causality in Handling: To maintain the structural integrity of the diphosphate group, the reagent must be stored desiccated at -20°C[1]. From a disposal perspective, the high concentration of bioavailable phosphorus means that improper disposal of large quantities into municipal wastewater can contribute to aquatic eutrophication. Therefore, waste streams must be carefully segregated and treated.
Fig 1. IDP Trisodium Salt operational workflow and waste generation pathways.
Chemical & Physical Properties
To accurately assess waste compatibility, personnel must reference the physicochemical properties of the compound[1][2].
| Property | Specification | Operational Implication |
| Molecular Formula | C₁₀H₁₁N₄Na₃O₁₁P₂ | High phosphorus content requires controlled disposal. |
| Molecular Weight | 494.13 g/mol | Used for precise molarity calculations in assays. |
| Solubility | Highly soluble in water | Aqueous waste streams will retain dissolved phosphates. |
| Storage Temperature | -20°C | Prevents thermal degradation of phosphoanhydride bonds. |
Pre-Disposal Handling & Safety Protocols
Before initiating any disposal procedures, laboratories must establish a self-validating safety framework in accordance with the[3].
-
Engineering Controls: Handle the dry powder within a certified fume hood or Class II biological safety cabinet to prevent inhalation of airborne particulates[4].
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard lab coat are mandatory[5][6].
-
Self-Validation Check: Before transferring the powder, operators must visually inspect the reagent for clumping (indicating moisture ingress and potential hydrolysis) and verify via a tissue-flutter test that the local exhaust ventilation is actively drawing air.
Step-by-Step Disposal Workflows
Waste generated from IDP trisodium salt falls into two primary categories: Solid Waste and Aqueous Waste. The dictates the identification and listing of hazardous wastes[7][8]. While IDP is not a listed hazardous waste, its disposal must still prevent environmental contamination[9][10].
Workflow A: Solid Waste Disposal (Powder & Consumables)
Pure IDP powder and heavily contaminated consumables (e.g., microcentrifuge tubes, pipette tips) must be routed for thermal destruction.
-
Segregation: Place all solid waste into a designated, clearly labeled non-hazardous chemical waste container[11].
-
Solvent Dissolution (For bulk powder): Dissolve or thoroughly mix the bulk IDP powder with a combustible solvent (e.g., waste ethanol or isopropanol).
-
Causality: Mixing with a combustible solvent ensures that the material achieves the necessary activation energy for complete thermal breakdown during incineration.
-
-
Incineration: Transfer the mixture to an approved chemical incinerator equipped with an afterburner and a wet scrubber.
-
Causality: The combustion of organophosphates generates phosphorus oxides (POx), which are highly toxic and corrosive. The scrubber system is a critical engineering control that neutralizes these acidic gases before they can be released into the atmosphere.
-
Workflow B: Aqueous Waste Disposal (Buffer Solutions)
Aqueous solutions containing IDP (such as spent kinase assay buffers or cell culture media) require neutralization and validation prior to disposal.
-
Collection: Aggregate all aqueous IDP waste in a chemically compatible carboy.
-
Decontamination (If applicable): If the IDP was used in cell culture media, treat the solution with a 10% sodium hypochlorite (bleach) solution for 30 minutes to neutralize biological hazards.
-
pH Validation (Self-Validating Step): Use a calibrated pH meter to test the waste solution. Adjust the pH using dilute NaOH or HCl until it stabilizes between 6.0 and 9.0.
-
Final Routing: Once validated, route the neutralized aqueous waste to the facility's centralized aqueous waste collection system, or discharge via the laboratory drain only if explicitly permitted by local environmental health and safety (EHS) guidelines.
Fig 2. Decision tree for the segregation and disposal of IDP Trisodium Salt waste.
Emergency Spill & Contamination Response
In the event of an accidental release of IDP trisodium salt powder:
-
Isolate the Area: Restrict access to prevent tracking the powder throughout the laboratory.
-
Dry Clean-up: Do not immediately apply water, as this will dissolve the powder and spread the phosphate load. Use a dry sweep method or a HEPA-filtered vacuum to collect the solid material.
-
Containment: Place the swept material into a sealed, labeled container for solid waste incineration.
-
Residual Wash: Wash the spill site with a damp paper towel and a mild detergent, disposing of the towels as solid chemical waste.
References
-
MySkinRecipes. "Inosine-5'-diphosphate trisodium salt - Nucleotide Metabolism Intermediates." MySkinRecipes. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "OSHA Laboratory Standard 29 CFR 1910.1450." U.S. Department of Labor. Available at:[Link]
-
Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at:[Link]
Sources
- 1. Inosine-5'-diphosphate trisodium salt [myskinrecipes.com]
- 2. Inosine 5'-diphosphate sodium salt | CymitQuimica [cymitquimica.com]
- 3. eTool : Hospitals - Laboratory - OSHA Laboratory Standard | Occupational Safety and Health Administration [osha.gov]
- 4. mastercontrol.com [mastercontrol.com]
- 5. bard.edu [bard.edu]
- 6. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 40 CFR Part 261 - IDENTIFICATION AND LISTING OF HAZARDOUS WASTE | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 9. How to Determine Hazardous Waste | RCRA Compliance Guide | Arcwood Environmental™ [arcwoodenviro.com]
- 10. epa.gov [epa.gov]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling Inosine-5'-diphosphate trisodium salt
Executive Summary & Risk Profile
Inosine-5'-diphosphate trisodium salt (IDP-Na3) is a critical nucleotide substrate used in enzyme kinetics (e.g., nucleoside-5'-diphosphate kinase assays) and metabolic signaling studies.[1] While generally classified as low-hazard under GHS/CLP regulations [1], treating it casually leads to two specific failure modes:
-
User Sensitization: Inhalation of fine nucleotide dust can cause respiratory tract irritation (H335) and mechanical eye irritation.
-
Sample Degradation: IDP is highly hygroscopic and susceptible to rapid hydrolysis by ubiquitous skin-borne nucleases (RNases/DNases).
The Core Directive: Your PPE strategy must serve a dual purpose—protecting the operator from particulate irritation and protecting the compound from biological contamination.
Personal Protective Equipment (PPE) Matrix
The following PPE configuration is non-negotiable for maintaining Good Laboratory Practice (GLP) and ensuring assay reproducibility.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile Gloves (≥ 4 mil) | Crucial: Latex contains proteins that can contaminate samples. Nitrile provides a chemically inert barrier against skin oils and nucleases. Double-gloving is recommended during weighing to prevent static transfer. |
| Eye Protection | Safety Glasses with Side Shields | Prevents ocular contact with airborne particulates.[2] If working with large quantities (>5g) outside a hood, use Chemical Goggles to seal against dust. |
| Respiratory | N95 / P2 Particulate Respirator | Required only if handling open powder outside a fume hood. Prevents inhalation of fine dust which can trigger mucous membrane irritation. |
| Body Protection | Clean Lab Coat (Buttoned) | Long sleeves required. Reduces skin shedding (dander) into the sample and prevents powder accumulation on street clothes. |
| Footwear | Closed-toe, non-absorbent | Standard lab safety to prevent dermal absorption in case of solution spills. |
Operational Workflow: Handling & Solubilization
The "Cold-Chain" Equilibration Rule: IDP-Na3 is stored at -20°C . The most common error is opening the vial immediately after removal from the freezer. This causes atmospheric moisture to condense on the cold powder, leading to hydrolysis and "clumping."
Protocol Steps
-
Retrieval: Remove IDP-Na3 vial from -20°C storage.
-
Equilibration: Place the sealed vial in a desiccator at room temperature for 30 minutes . Do not open until the vial feels ambient to the touch.
-
Weighing (Static Control):
-
Use an anti-static gun if available.
-
Use a clean, nuclease-free spatula.
-
Note: IDP-Na3 is hygroscopic. Weigh quickly. Do not return unused powder to the stock vial.
-
-
Solubilization:
-
Dissolve in nuclease-free water (DEPC-treated or Milli-Q).
-
Adjust pH if necessary (IDP is most stable at neutral pH, ~7.0–7.5).
-
Aliquot immediately to avoid repeated freeze-thaw cycles.
-
Visualization: Handling Logic Flow
Figure 1: Critical path for IDP-Na3 retrieval. Skipping the equilibration step (Red Node) is the primary cause of purity loss.
Disposal and Spill Management[3]
Although IDP-Na3 is not an acute environmental toxin, it is a biological salt and must be managed to prevent drain clogging or unintended biological activity in waste systems.
Spill Cleanup Procedure
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (water), then wipe up.
-
Liquid Spill: Absorb with inert material (vermiculite or paper towels).
-
Surface Decontamination: Wipe the area with 70% ethanol followed by water to remove sticky residues.
Visualization: Disposal Decision Tree
Figure 2: Waste disposal logic. Always prioritize local EHS regulations over general guidelines.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
